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  • Product: ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • CAS: 119647-73-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a valuable heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, spectroscopic profile, and discusses the strategic synthesis primarily through the Japp-Klingemann reaction followed by Fischer indole cyclization. Key aspects of its chemical reactivity are explored, with a focus on derivatization at its multiple functional sites. Furthermore, this guide highlights its emerging role as a privileged scaffold in the design of kinase inhibitors and other therapeutic agents, supported by relevant case studies. Detailed experimental protocols, data tables, and reaction pathway diagrams are included to provide a practical resource for researchers in drug discovery and organic synthesis.

Chapter 1: Molecular Structure and Physicochemical Properties

Chemical Identity and Nomenclature

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated indole core. The systematic IUPAC name for this molecule is ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. It is also referenced by its CAS Registry Number: 119647-73-3.[1] The molecular formula is C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol .[1]

The structure comprises a pyrrole ring fused to a cyclohexanone ring, with an ethyl carboxylate substituent at the 2-position of the indole system. This unique combination of a ketone, a secondary amine (within the pyrrole ring), and an ester functional group offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is presented in the table below. It is important to note that while some data for this specific molecule is available, other properties are extrapolated from closely related analogs, such as ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

PropertyValueSource
CAS Number 119647-73-3[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not explicitly reported, but related indole-2-carboxylates are crystalline solids.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the saturated carbocyclic ring (multiplets), a singlet for the proton at the 3-position of the indole ring, and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the ketone (around 190-200 ppm), the ester carbonyl carbon (around 160-170 ppm), and distinct signals for the sp² carbons of the pyrrole ring and the sp³ carbons of the cyclohexanone ring and the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the pyrrole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and the C=O stretching of the ester (around 1700-1720 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 207.23). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the cyclohexanone ring.

Chapter 2: Synthesis and Purification

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is most strategically approached through the formation of the indole ring system as a key step. The Fischer indole synthesis is a classic and highly effective method for this purpose.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required hydrazone intermediate can be conveniently prepared via the Japp-Klingemann reaction from a suitable β-keto ester and a diazonium salt.[4][5][6]

A plausible retrosynthetic analysis is depicted below:

G target Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate fischer Fischer Indole Synthesis target->fischer hydrazone Hydrazone Intermediate fischer->hydrazone japp_klingemann Japp-Klingemann Reaction hydrazone->japp_klingemann starting_materials Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (or related β-keto ester) + Hydrazine japp_klingemann->starting_materials

Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol

While a specific protocol for the title compound was not found in the searched literature, a general and reliable two-step procedure based on the Japp-Klingemann and Fischer indole synthesis is provided below. This protocol is adapted from established methods for similar tetrahydroindole structures.[7]

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Preparation of the Diazonium Salt: To a solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting solution of the diazonium salt is used immediately in the next step.

  • Coupling Reaction: A solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol is cooled to 0-5 °C. A solution of sodium acetate (3.0 eq) in water is added, followed by the dropwise addition of the freshly prepared diazonium salt solution. The reaction mixture is stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The precipitated hydrazone is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Fischer Indole Synthesis

  • Cyclization: The dried hydrazone from the previous step is suspended in a suitable solvent, such as glacial acetic acid or ethanol. A strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or gaseous HCl, is added.[2] The mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove the acid, and dried. The crude ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of Purity

The purity of the synthesized compound should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Chapter 3: Chemical Reactivity and Derivatization

The chemical reactivity of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is dictated by its three principal functional groups: the ketone, the ethyl ester, and the indole N-H. This allows for a wide range of derivatization strategies.

Reactivity of the Core Structure
  • The Ketone Carbonyl Group: The ketone at the 7-position is a key site for nucleophilic addition reactions.[8][9] It can be reduced to the corresponding alcohol, undergo reductive amination to introduce an amino group, or react with Grignard reagents to form tertiary alcohols. The adjacent methylene group at the 6-position is enolizable, allowing for reactions at the α-carbon.

  • The Ethyl Ester Group: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or be decarboxylated. The ester can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

  • The Indole N-H Group: The nitrogen atom of the pyrrole ring is nucleophilic and can be alkylated or acylated under basic conditions. This allows for the introduction of a variety of substituents at the N-1 position, which can be crucial for modulating the biological activity of its derivatives.

Common Derivatization Reactions

The following diagram illustrates some of the key derivatization pathways for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

G start Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) start->reductive_amination hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis n_alkylation N-Alkylation (e.g., R-X, base) start->n_alkylation alcohol Ethyl 7-hydroxy-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate reduction->alcohol amine Ethyl 7-amino-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate Derivatives reductive_amination->amine acid 7-Oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (e.g., R-NH₂, coupling agent) acid->amide_coupling amide 7-Oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxamide Derivatives amide_coupling->amide n_alkylated Ethyl 1-alkyl-7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate n_alkylation->n_alkylated

Key derivatization pathways.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities.[10] The 7-oxo-tetrahydroindole-2-carboxylate core, in particular, has gained attention as a versatile template for the design of kinase inhibitors and other targeted therapies.

Role as a Pharmacophore in Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions with the hinge region of the kinase active site. The N-H group and the carbonyl oxygen of the 7-oxo-tetrahydroindole scaffold can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the natural ATP substrate. The various points of derivatization on the core structure allow for the introduction of substituents that can occupy different pockets within the kinase active site, leading to potent and selective inhibitors. Indole-based compounds have shown inhibitory activity against a range of kinases, including EGFR, VEGFR, and BRAF.[11]

Case Studies

While specific examples utilizing ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as the starting material are not abundant in the readily available literature, the broader class of tetrahydroindoles has been explored in the development of various therapeutic agents. For instance, derivatives of 6-arylcarbamoyl-tetrahydro-β-carbolinone and 6-arylcarbamoyl-dihydropyrazino[1,2-a]indolone, which share a similar partially saturated indole core, have been investigated as potent MK2 inhibitors.[12] Furthermore, the tetrahydroindol-4-one motif is a key structural feature in a variety of drugs, including the antipsychotic molindone.[13] These examples highlight the potential of the 7-oxo-tetrahydroindole scaffold in the design of novel therapeutics. The synthesis of tricyclic heterocycles from 4-oxo-4,5,6,7-tetrahydroindoles has also been explored for potential anti-inflammatory and antimicrobial agents.[14]

Chapter 5: Handling, Storage, and Safety

Stability and Storage

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is expected to be a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Warhi, T. I., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5539. [Link]

  • Xiong, Z., Gao, D. A., Cogan, D. A., Goldberg, D. R., Hao, M.-H., Moss, N., Pack, E., Pargellis, C., Skow, D., Trieselmann, T., Werneburg, B., & White, A. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994–1999. [Link]

  • Ethyl 1H-indole-2-carboxylate - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information. (n.d.). Retrieved March 7, 2024, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Warhi, T., Al-Ostoot, F. H., Al-Mokyna, F. H., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5539. [Link]

  • Chai, H., et al. (2018). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 10(5), 1-8.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017). Retrieved March 7, 2024, from [Link]

  • Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Japp-Klingemann Reaction - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Gamal, M. A., & El-Sayed, M. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). In Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes - PubMed. (2023, January 3). Retrieved March 7, 2024, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved March 7, 2024, from [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Japp‐Klingemann Reaction - R Discovery. (2010, September 15). Retrieved March 7, 2024, from [Link]

  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. (1971). Journal of Medicinal Chemistry, 14(9), 860-862. [Link]

  • 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015, July 18). Retrieved March 7, 2024, from [Link]

  • 3.25: Relative Reactivity of Carbonyls. (2022, October 4). Retrieved March 7, 2024, from [Link]

  • 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester - SpectraBase. (n.d.). Retrieved March 7, 2024, from [Link]

  • ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate - NextSDS. (n.d.). Retrieved March 7, 2024, from [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. (2019, August 15). Retrieved March 7, 2024, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(53), 33635-33663. [Link]

  • WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry. (2024, June 29). Retrieved March 7, 2024, from [Link]

  • Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE. (n.d.). Retrieved March 7, 2024, from [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Retrieved March 7, 2024, from [Link]

  • Sensitivity Characterization of Low Vulnerability (LOVA) Propellants - DTIC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (2022, September 1). Retrieved March 7, 2024, from [Link]

Sources

Exploratory

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Validation of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Executive Summary In contemporary medicinal chemistry, functionalized tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Validation of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Executive Summary

In contemporary medicinal chemistry, functionalized tetrahydroindoles serve as critical scaffolds for developing targeted therapeutics, including modulators for GPR17-mediated myelination disorders [1]. Among these building blocks, Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) stands out due to its unique electronic properties and dual reactive centers.

This whitepaper provides a comprehensive technical breakdown of the compound's molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously identify this intermediate in complex synthetic matrices, detailing the mechanistic causality behind each analytical parameter.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers conducting structural elucidation, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount.

  • Molecular Weight (207.23 g/mol ): Calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance (e.g., 12C and 13C ). This value is utilized for stoichiometric calculations during bulk synthesis.

  • Exact Mass (207.08954 Da): Calculated using only the mass of the most abundant isotope for each element ( 12C , 1H , 14N , 16O ). This is the critical value targeted in HRMS to differentiate the compound from nominally isobaric impurities.

Table 1: Quantitative Mass Specifications
PropertyValueAnalytical Relevance
Molecular Formula C11​H13​NO3​ Defines elemental composition.
Average Molecular Weight 207.23 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 207.08954 Da Target mass for neutral molecule in HRMS [2].
[M+H]+ Adduct Mass 208.09682 Da Primary target in positive Electrospray Ionization (ESI+).
[M+Na]+ Adduct Mass 230.07876 Da Secondary confirmation ion in ESI+.
Predicted CCS ( [M+H]+ ) 144.8A˚2 Used for Ion Mobility Spectrometry (IMS) orthogonal validation [2].

Structural Reactivity and Synthetic Utility

The architecture of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate dictates its utility in library synthesis. The molecule features a ketone (oxo) group at position 7 and an ethyl ester at position 2.

Unlike standard tetrahydroindoles, the 7-oxo group participates heavily in hydrogen bonding, which influences crystal packing and solubility [3]. Mechanistically, the oxo group acts as an electrophilic center susceptible to nucleophilic attack, making it an ideal anchor point for condensation reactions (e.g., forming hydrazones or substituted amines). Conversely, the pyrrole core remains susceptible to electrophilic aromatic substitution, allowing for orthogonal functionalization.

Reactivity_Pathway Core Ethyl 7-oxo-4,5,6,7-tetrahydro -1H-indole-2-carboxylate Oxo 7-Oxo Group (Nucleophilic Attack / Condensation) Core->Oxo Ester C2 Ethyl Ester (Hydrolysis / Amidation) Core->Ester Indole Pyrrole Ring (Electrophilic Substitution) Core->Indole

Key reactive sites and corresponding synthetic transformations.

Self-Validating HRMS Protocol for Exact Mass Confirmation

To verify the exact mass of synthesized batches, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system : it incorporates internal lock-mass calibration to eliminate instrumental mass drift, ensuring that any deviation in the measured m/z is due to the sample itself, not the spectrometer.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of .

  • Causality: Formic acid acts as a potent proton donor. By lowering the pH of the solvent, it forces the protonation of the secondary amine in the indole ring and the carbonyl oxygens in solution. This guarantees a high yield of the [M+H]+ adduct prior to aerosolization.

Step 2: Chromatographic Separation

  • Action: Inject onto a sub-2 μm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The compound possesses a moderate predicted XLogP. The C18 stationary phase provides hydrophobic retention, separating the target compound from highly polar reaction byproducts (e.g., unreacted salts) that cause ion suppression in the MS source.

Step 3: Ionization (ESI+) and Lock-Mass Calibration

  • Action: Utilize Electrospray Ionization in positive mode (ESI+). Simultaneously infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer.

  • Causality: The reference spray provides a constant, known exact mass. The instrument's software continuously adjusts the mass calibration against this lock-mass. This self-correcting feedback loop ensures sub-2 ppm mass accuracy for the target analyte.

Step 4: TOF/Orbitrap Detection

  • Action: Acquire MS1 spectra in the range of m/z 100–1000 at a resolution of ≥60,000 (at m/z 200).

  • Causality: High resolution is mandatory to resolve the target [M+H]+ peak ( 208.0968 Da ) from isobaric background interferences (e.g., matrix contaminants with the same nominal mass of 208 but different exact masses).

HRMS_Workflow N1 Sample Prep (0.1% FA added) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Lock-Mass Active) N2->N3 N4 HRMS Detection (Res ≥ 60,000) N3->N4 N5 Exact Mass Match (m/z 208.0968) N4->N5

HRMS workflow for exact mass validation of the tetrahydroindole derivative.

Conclusion

The precise determination of the molecular weight ( 207.23 g/mol ) and exact mass ( 207.08954 Da ) of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is foundational for its application in advanced organic synthesis. By employing a self-validating HRMS protocol grounded in mechanistic causality—from pH-driven protonation to real-time lock-mass correction—researchers can achieve the analytical rigor required for modern drug development pipelines.

References

  • World Intellectual Property Organization (WIPO). Therapeutic Compounds for GPR17 Mediated Disorders. WO 2024/115733 A1.[Link]

  • PubChemLite / University of Luxembourg. 119647-73-3 (C11H13NO3) Structural Information and Predicted Collision Cross Section.[Link]

Foundational

physicochemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Physicochemical Profiling and Synthetic Utility of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Technical Whitepaper Executive Summary Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Technical Whitepaper

Executive Summary

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a highly versatile synthetic intermediate characterized by its fused tetrahydroindole scaffold. Featuring both a C-2 ethyl ester and a C-7 ketone, this molecule offers orthogonal sites for regioselective functionalization. This whitepaper details its physicochemical properties, structural reactivity, and provides a field-validated protocol for its modification, specifically tailored for researchers in medicinal chemistry and drug discovery.

Structural and Physicochemical Properties

The molecular architecture of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate consists of an electron-rich pyrrole ring fused to a cyclohexanone derivative[1]. This structural dichotomy imparts unique physicochemical properties, making it a highly valuable pharmacophore and building block in pharmaceutical development[2].

Table 1: Key Physicochemical and Identification Properties (Data aggregated from chemical databases[1],[3])

PropertyValue
CAS Registry Number 119647-73-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Monoisotopic Mass 207.08954 Da
Predicted XlogP ~1.7
Structural Features Tetrahydroindole core, C-7 Ketone, C-2 Ethyl Ester

In mass spectrometry (ESI+), the compound exhibits predictable ionization behavior, which is critical for reaction monitoring, structural confirmation, and pharmacokinetic profiling[3].

Table 2: Predicted Collision Cross Section (CCS) and MS Adducts [3]

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]+208.09682144.8
[M+Na]+230.07876152.2
[M+NH4]+225.12336164.6

Mechanistic Pathways & Reactivity

The strategic placement of the oxo (ketone) group at the C-7 position places it adjacent to the fused pyrrole system. The oxo group actively participates in hydrogen bonding, which influences its crystal packing and interaction with biological targets[2].

Chemically, the C-6 position (alpha to the C-7 ketone) is highly susceptible to deprotonation. Enolization at this site yields a lithium enolate that benefits from extended conjugation with the electron-rich pyrrole core. This thermodynamic stabilization dictates the regioselectivity of subsequent electrophilic attacks, allowing for precise structural modifications such as alpha-fluorination[4].

Enolization A Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate B LiHMDS, THF -78 °C A->B C Lithium Enolate Intermediate B->C D NFSI -78 °C C->D E Ethyl 6-fluoro-7-oxo- 4,5,6,7-tetrahydro- 1H-indole-2-carboxylate D->E

Figure 1: Regioselective α-fluorination pathway via lithium enolate intermediate.

Experimental Workflow: Regioselective α-Fluorination

The following protocol details the electrophilic fluorination of the C-6 position using N-Fluorodibenzenesulfonimide (NFSI). This methodology is adapted from validated patent literature for the synthesis of advanced pharmaceutical intermediates[4].

Objective: Synthesis of ethyl 6-fluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Reagents:

  • Substrate: Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (15.0 g, 72.38 mmol)[4]

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 253.34 mL, 253.34 mmol)[4]

  • Electrophile: N-Fluorodibenzenesulfonimide (NFSI) (68.47 g, 217.15 mmol)[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (430 mL total)[4]

Step-by-Step Procedure & Causality:

  • System Preparation: Flame-dry a multi-neck Schlenk flask under a continuous flow of Argon.

    • Causality: Lithium enolates are highly sensitive to protic sources. Eliminating ambient moisture prevents the premature protonation (quenching) of the enolate intermediate, ensuring high conversion rates.

  • Substrate Dissolution: Dissolve the starting indole derivative (15.0 g) in anhydrous THF (120 mL). Cool the reaction vessel to -78 °C using a dry ice/acetone bath[4].

    • Causality: The cryogenic temperature (-78 °C) is critical to kinetically control the deprotonation, preventing competing nucleophilic attacks on the ester group and suppressing undesired poly-fluorination events.

  • Enolization: Add the LiHMDS solution (253.34 mL) dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at -78 °C[4].

    • Causality: LiHMDS is a sterically hindered, non-nucleophilic base. It selectively abstracts the acidic C-6 proton without attacking the electrophilic C-2 ester or C-7 ketone carbonyls.

  • In-Process Validation (Self-Validating Step): Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into D₂O. Analyze the crude organic extract via ¹H-NMR.

    • Causality: The disappearance of the C-6 proton signal and the incorporation of deuterium confirms quantitative enolate formation, validating the system's readiness for the addition of the expensive fluorinating agent.

  • Electrophilic Trapping: Slowly add a pre-chilled solution of NFSI (68.47 g) in THF (310 mL) dropwise at -78 °C[4].

    • Causality: NFSI provides a stable, soluble, and easily handled source of electrophilic fluorine. The dropwise addition maintains the internal temperature, preventing exothermic degradation of the enolate.

  • Quenching & Isolation: Allow the reaction to stir for an additional hour, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Applications in Drug Discovery

Derivatives of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have shown significant promise in the modulation of G-protein coupled receptors (GPCRs). Specifically, functionalized analogs synthesized via the aforementioned protocols are utilized in the development of GPR17 modulators[4]. GPR17 is a key sensor in the central nervous system, and its targeted modulation is actively investigated for the prevention and treatment of myelination disorders and brain tissue damage[4].

GPR17 L Indole-2-carboxylate Derivative R GPR17 Receptor (Target) L->R Modulates M Myelination & Brain Tissue Repair R->M Downstream Signaling

Figure 2: Pharmacological modulation of GPR17 receptors by indole derivatives.

References

  • Benchchem - Ethyl 3-Formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (Chemical Structure and Properties)
  • NextSDS - ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information URL
  • PubChemLite (Université du Luxembourg) - 119647-73-3 (C11H13NO3)
  • WIPO / Google Patents - WO 2024/115733 A1 (Synthesis Protocols and GPR17 Applications)

Sources

Exploratory

Structural Elucidation of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Comprehensive NMR Analysis Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of synthetic intermediates is the bedrock of reproducible medicinal chemistry. Ethyl 7-oxo-4,5,6,7-tetrahy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of synthetic intermediates is the bedrock of reproducible medicinal chemistry. Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3)[1] is a highly versatile building block featuring a tetrahydroindole scaffold. This specific molecular architecture is heavily utilized in the synthesis of complex pharmaceuticals, including indoleamine 2,3-dioxygenase (IDO) inhibitors and cannabinoid receptor modulators[2], as well as in advanced fluorination methodologies[3].

This technical whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By moving beyond mere data tabulation, this guide explores the underlying quantum mechanical and electronegative causalities that drive these chemical shifts, providing a self-validating framework for analytical scientists.

Molecular Architecture & NMR Rationale

The molecule consists of a pyrrole ring fused to a cyclohexenone-type ring (the 4,5,6,7-tetrahydro-7-oxo moiety), with an ethyl ester at the C-2 position. This creates a highly conjugated, push-pull electronic system:

  • The Pyrrole Core: The nitrogen lone pair donates electron density into the aromatic system.

  • The Ester Group (C-2): Acts as an electron-withdrawing group (EWG), deshielding the adjacent pyrrole protons and carbons.

  • The Ketone Group (C-7): Positioned alpha to the bridgehead carbon (C-7a), this carbonyl is in extended conjugation with the pyrrole nitrogen through the C-3a=C-7a double bond, creating a "vinylogous amide" character that profoundly impacts the 13 C shift of the ketone.

H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is defined by three distinct regions: the highly deshielded heteroaromatic region, the oxygen-adjacent aliphatic region, and the cyclic aliphatic backbone.

Quantitative Data Summary

Conditions: 400 MHz, CDCl 3​ , 298 K.

PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Integration
N-H (1) 9.50 – 10.50Broad singlet (br s)-1H
C-3 6.80 – 7.10Doublet (d)~2.51H
Ester -CH 2​ - 4.30 – 4.40Quartet (q)7.12H
C-4 2.85 – 2.95Triplet (t)6.22H
C-6 2.50 – 2.60Triplet (t)6.22H
C-5 2.10 – 2.20Multiplet (m) / Quintet6.22H
Ester -CH 3​ 1.35 – 1.40Triplet (t)7.13H
Causality in Chemical Shifts (Expertise & Experience)
  • The N-H Proton ( δ ~10.0 ppm): The extreme downfield shift is driven by three factors: the inherent electronegativity of nitrogen, the deshielding anisotropic cone of the adjacent C-2 ester and C-7 ketone, and intermolecular hydrogen bonding in solution.

  • The C-3 Proton ( δ ~6.9 ppm): Appearing as a fine doublet (if N-H exchange is sufficiently slow) or a sharp singlet, H-3 is deshielded by the C-2 ester but shielded by the electron-donating effect of the pyrrole nitrogen.

  • The Tetrahydro Ring (C-4, C-5, C-6): The C-4 protons ( δ ~2.9 ppm) are allylic to the highly electron-dense pyrrole ring, causing them to resonate further downfield than the C-6 protons ( δ ~2.5 ppm), which are alpha only to the ketone. The C-5 protons ( δ ~2.1 ppm) sit in the aliphatic middle, experiencing the least deshielding.

C NMR Spectroscopic Analysis

Carbon NMR provides a direct map of the molecule's skeletal framework. The extended conjugation in this molecule creates unique shielding effects.

Quantitative Data Summary

Conditions: 100 MHz, CDCl 3​ , 298 K.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-7 (Ketone) 188.0 – 192.0Cq (C=O)Shielded by vinylogous conjugation with N-1.
Ester C=O 161.0 – 163.0Cq (C=O)Standard α,β -unsaturated ester carbonyl.
C-7a 132.0 – 136.0CqBridgehead, alpha to NH and conjugated to C=O.
C-3a 126.0 – 130.0CqBridgehead, beta to NH.
C-2 122.0 – 126.0CqSubstituted with the electron-withdrawing ester.
C-3 108.0 – 112.0CHUnsubstituted pyrrole carbon; highly electron-rich.
Ester -CH 2​ - 60.0 – 62.0CH 2​ Directly attached to the ester oxygen.
C-6 38.0 – 40.0CH 2​ Alpha to the C-7 ketone.
C-4 23.0 – 25.0CH 2​ Allylic to the pyrrole ring.
C-5 22.0 – 24.0CH 2​ Central aliphatic methylene.
Ester -CH 3​ 14.0 – 15.0CH 3​ Terminal aliphatic methyl.
Causality in Chemical Shifts
  • The Anomalous Ketone (C-7): A standard aliphatic cyclohexanone carbonyl resonates around 210 ppm. However, C-7 appears significantly upfield (188–192 ppm). Why? The C-7 carbonyl is conjugated with the C-3a=C-7a double bond, which is in turn conjugated with the nitrogen lone pair. This resonance structure ( N+=C−C=C−O− ) pushes electron density onto the carbonyl carbon, increasing local shielding and driving the shift upfield.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, NMR acquisition must not be treated as a "black box." The following protocol establishes a self-validating system to guarantee quantitative accuracy and maximum resolution.

NMR_Workflow S1 Sample Prep (5-15 mg in CDCl3) S2 Probe Tuning & Matching S1->S2 S3 Locking & Shimming (3D) S2->S3 S4 Pulse Calibration (90° Pulse) S3->S4 S5 1D & 2D Acquisition S4->S5

Step-by-step self-validating NMR acquisition workflow for quantitative accuracy.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: CDCl 3​ is chosen because it easily solubilizes moderately polar indole derivatives. The deuterium provides a stable lock frequency to prevent spectral drift during lengthy 2D acquisitions.

  • Probe Tuning and Matching (Wobb): Adjust the probe circuit capacitance to match the exact impedance of the sample.

    • Causality: Variations in sample dielectric properties alter the probe's resonance. Tuning maximizes the efficiency of radiofrequency (RF) power transfer, directly increasing the Signal-to-Noise Ratio (SNR).

  • Locking and 3D Shimming: Lock onto the deuterium frequency and perform gradient shimming (Z1-Z5).

    • Causality: Perfect magnetic field homogeneity is critical to resolve the fine ~2.5 Hz 4J coupling between H-3 and the N-H proton. Poor shimming will artificially broaden this into a singlet.

  • Pulse Calibration ( 90∘ Pulse Determination): Run a nutation experiment to find the exact 90∘ pulse width for the specific sample.

    • Causality: Using a generic pulse width leads to incomplete excitation or uneven relaxation dynamics ( T1​ ), which destroys the quantitative reliability of the proton integrals.

  • Acquisition: Acquire the 1 H spectrum with a relaxation delay ( D1​ ) of at least 2 seconds, and the 13 C spectrum with a D1​ of 2-3 seconds utilizing composite pulse decoupling (e.g., WALTZ-16) to remove C-H splitting.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundation, 2D techniques are required to definitively lock the assignments of the tetrahydro ring (C-4, C-5, C-6), which can otherwise be ambiguous due to their similar aliphatic nature.

  • COSY (Correlation Spectroscopy): Will show a continuous spin system from H-4 H-5 H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the exact 1JCH​ connections, allowing the transfer of proton assignments directly to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC reveals 2J and 3J couplings across quaternary centers, bridging the gap between the aliphatic ring and the pyrrole core.

HMBC_Map H3 H-3 (Pyrrole) C2 C-2 H3->C2 2J/3J C3a C-3a H3->C3a 2J C7a C-7a H3->C7a 3J H4 H-4 (CH2) H4->C3a 2J H4->C7a 3J H6 H-6 (CH2) H6->C7a 3J C7 C-7 (C=O) H6->C7 2J HEt H-Ethyl (CH2) CEster Ester (C=O) HEt->CEster 3J

HMBC logic map showing key 2J and 3J C-H correlations for structural verification.

By observing the HMBC correlation from H-6 to the C-7 carbonyl, and from H-4 to the C-3a bridgehead carbon, the directionality of the tetrahydro ring is unambiguously confirmed, ensuring absolute confidence in the structural assignment before the compound is utilized in downstream synthetic workflows[3].

References

  • ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information, nextsds.com.
  • W O 2024/115733 Al, googleapis.com.
  • Ethyl 3-Formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, benchchem.com.

Sources

Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Assessment of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Foreword: The Imperative of Early-Stage Toxicity Profiling In the landscape of contemporary drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early-Stage Toxicity Profiling

In the landscape of contemporary drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a critical strategy to de-risk drug development pipelines and ensure the responsible stewardship of novel chemical entities. This guide is conceived for researchers, scientists, and drug development professionals, providing a robust framework for the preliminary in vitro toxicity evaluation of novel compounds. We will focus on a representative heterocyclic compound, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a member of the indole-2-carboxylate family—a scaffold known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. The absence of public domain toxicological data for this specific molecule necessitates a foundational, multi-parametric approach to delineate its safety profile.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from broad-based cytotoxicity assessments to more specific, organ-level toxicity evaluations, reflecting a tiered and scientifically-driven screening cascade. The methodologies described herein are grounded in established, validated assays and are designed to be self-validating through appropriate controls and quality checks.

Foundational Cytotoxicity Assessment: Establishing a Baseline

The initial step in any toxicological evaluation is to determine the concentration range at which a compound elicits general cytotoxic effects. This is crucial for defining the dose ranges for subsequent, more complex assays. We will employ two widely accepted colorimetric assays that measure metabolic activity as an indicator of cell viability: the MTT and XTT assays.[4][5][6]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products[7]. The amount of formazan produced is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which must be solubilized before spectrophotometric quantification[6][7][8].

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan, simplifying the assay protocol as it does not require a solubilization step[4][8].

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies and serves as a robust starting point for assessing cytotoxicity[9][10][11].

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - kidney).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment[9].

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and no-treatment controls[9].

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours[9].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (IC50 in µM)

Cell Line24 hours48 hours72 hours
HepG2> 10085.265.7
A549> 10092.178.3
MCF-7> 100> 10095.4
HEK293> 100> 100> 100
Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding (5-10k cells/well) Treatment Compound Addition Cell_Seeding->Treatment Compound_Prep Compound Dilution (0.1-100 µM) Compound_Prep->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Read Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Read IC50_Calc IC50 Calculation Absorbance_Read->IC50_Calc

Caption: Workflow for MTT-based cytotoxicity assessment.

Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard preliminary screen involves a battery of tests to detect gene mutations and chromosomal damage[12][13]. The recommended core battery consists of the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay[13][14].

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay detects compounds that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium[15]. This test is a well-established method for identifying mutagens[12].

Protocol Outline (Following OECD TG 471):

  • Strains: Use a set of validated strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The test compound is incubated with the bacterial strains and S9 mix (if applicable).

  • Plating: The mixture is plated on minimal glucose agar plates.

  • Incubation & Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei[12][16]. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity[16].

Protocol Outline (Following OECD TG 487):

  • Cell Culture: Use mammalian cells such as human peripheral blood lymphocytes or a cell line like CHO or TK6[16].

  • Treatment: Expose the cells to the test compound at various concentrations (based on cytotoxicity data) with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Harvesting and Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei.

  • Scoring: Score the frequency of micronuclei in binucleated cells using a microscope. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_mnt Micronucleus Test (Chromosome Damage) Ames_Incubation Incubate Compound with Salmonella Strains (+/- S9) Ames_Plating Plate on Histidine-Free Medium Ames_Incubation->Ames_Plating Ames_Scoring Count Revertant Colonies Ames_Plating->Ames_Scoring MNT_Treatment Treat Mammalian Cells with Compound (+/- S9) MNT_Harvest Harvest and Stain Cells MNT_Treatment->MNT_Harvest MNT_Scoring Score Micronuclei in Binucleated Cells MNT_Harvest->MNT_Scoring Start Test Compound Start->Ames_Incubation Start->MNT_Treatment

Caption: Core in vitro genotoxicity testing battery.

Organ-Specific Toxicity Assessment

Following general cytotoxicity and genotoxicity screening, it is crucial to investigate potential toxicity in key organ systems that are common sites of drug-induced injury.

In Vitro Hepatotoxicity

The liver is a primary site of drug metabolism and is particularly susceptible to toxicity. Drug-induced liver injury (DILI) is a major cause of drug failure[17]. In vitro models using primary hepatocytes or hepatoma cell lines (e.g., HepG2) are valuable for early screening[18][19][20].

Recommended Assays:

  • Cytotoxicity in Hepatocytes: Perform MTT/XTT assays using primary human hepatocytes or HepG2 cells to determine liver-specific cytotoxicity. These models maintain some liver-specific functions[18].

  • Mitochondrial Dysfunction: Assess mitochondrial impairment using assays like the Glu/Gal assay. In this assay, cells are forced to rely on mitochondrial respiration in a galactose medium, making them more sensitive to mitochondrial toxicants[19].

  • Steatosis and Cholestasis Assessment: More advanced models, such as 3D liver spheroids or Liver-Chips, can be used to evaluate endpoints like lipid accumulation (steatosis) and bile acid transporter inhibition (cholestasis)[19][21].

In Vitro Cardiotoxicity

Cardiotoxicity is a significant concern in drug development, often manifesting as arrhythmias[22][23]. The most critical early screen is the hERG inhibition assay.

hERG Inhibition Assay:

  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[24]. Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias like Torsade de Pointes[24][25].

  • Methodology: Automated patch-clamp systems are used to measure the effect of the test compound on the hERG current in cells stably expressing the hERG channel (e.g., HEK-293 cells)[22][24]. The IC50 value for hERG inhibition is a key parameter for cardiac risk assessment.

In Vitro Neurotoxicity

Assessing neurotoxicity is vital, especially for compounds intended to cross the blood-brain barrier. In vitro neurotoxicity assays can evaluate effects on cell viability, neurite outgrowth, and neuronal function[26][27].

Recommended Assays:

  • Neuronal Cell Viability: Use neuronal cell lines (e.g., SH-SY5Y) or primary neurons to assess cytotoxicity via MTT or similar assays[27][28].

  • Neurite Outgrowth Assay: This assay quantifies changes in neurite length and branching in response to compound exposure, providing insight into developmental neurotoxicity or neuronal damage[27][29]. High-content screening (HCS) platforms can automate the imaging and analysis of these morphological changes[29].

  • Functional Neurotoxicity: Microelectrode array (MEA) platforms can measure changes in the electrical activity and network function of cultured neurons over time, providing a comprehensive assessment of functional neurotoxicity[26].

Integrated Organ-Specific Toxicity Workflow

Organ_Toxicity_Workflow cluster_hep Hepatotoxicity cluster_cardio Cardiotoxicity cluster_neuro Neurotoxicity Start Compound with Known IC50 Hep_Cyto Hepatocyte Cytotoxicity (MTT) Start->Hep_Cyto hERG_Assay hERG Inhibition (Patch Clamp) Start->hERG_Assay Neuro_Cyto Neuronal Cell Viability (MTT) Start->Neuro_Cyto Mito_Tox Mitochondrial Dysfunction Assay Hep_Cyto->Mito_Tox Neurite_Outgrowth Neurite Outgrowth (HCS) Neuro_Cyto->Neurite_Outgrowth

Caption: Tiered approach for organ-specific toxicity screening.

Conclusion and Forward Look

This guide outlines a foundational, multi-tiered strategy for the preliminary in vitro toxicological assessment of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. By systematically evaluating general cytotoxicity, genotoxicity, and key organ-specific toxicities, researchers can build a comprehensive initial safety profile. The data generated from this workflow are crucial for making informed decisions in the early stages of drug development, enabling the prioritization of compounds with the most favorable safety profiles and the early termination of those with significant liabilities. It is imperative to remember that in vitro results provide an essential but preliminary assessment. Positive findings should be interpreted in the context of compound potency and intended therapeutic dose, and may warrant follow-up with more complex models or, eventually, targeted in vivo studies.

References

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. [Link]

  • Hepatotoxicity. BioIVT. [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. [Link]

  • In vitro models for liver toxicity testing. National Institutes of Health (NIH). [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Springer Link. [Link]

  • In vitro models for liver toxicity testing. Royal Society of Chemistry. [Link]

  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • General mechanism of MTT, MTS, and XTT assay. ResearchGate. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc. [Link]

  • An Overview of Development of Quantitative Neurotoxicity Testing In vitro. Symbiosis. [Link]

  • MTT assay. Wikipedia. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • hERG Safety. Cyprotex. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Institutes of Health (NIH). [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. [Link]

  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. ScienceDirect. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. [Link]

  • Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. PubMed. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. [Link]

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Exploratory

Mass Fragmentation Pattern of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Mechanistic Insights and Analytical Workflows

Executive Summary Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (Molecular Formula: C11​H13​NO3​ , Monoisotopic Mass: 207.0892 Da) is a critical synthetic intermediate and pharmacophore scaffold in modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (Molecular Formula: C11​H13​NO3​ , Monoisotopic Mass: 207.0892 Da) is a critical synthetic intermediate and pharmacophore scaffold in modern drug discovery. Accurate characterization of its mass spectrometric behavior is essential for Drug Metabolism and Pharmacokinetics (DMPK) profiling, impurity identification, and degradation studies. This technical guide elucidates the high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation mechanisms of this compound, providing a self-validating analytical workflow designed for high-throughput pharmaceutical laboratories.

Structural Dynamics and Ionization Potential

The molecule features a unique tripartite structural topology: a partially saturated 4,5,6,7-tetrahydroindole core, a conjugated 7-oxo group, and an ethyl ester at the C2 position. In positive electrospray ionization (ESI+) mode, protonation predominantly occurs at the highly basic 7-oxo carbonyl oxygen or the ester carbonyl. This protonation is thermodynamically stabilized by the adjacent pyrrole nitrogen via resonance, yielding a robust precursor ion [M+H]+ at m/z 208.0970.

Understanding the stability of this tetrahydroindole core is paramount, as structural elucidation of similar saturated indoles relies heavily on high-resolution MS to differentiate them from fully aromatic analogs1[1].

Mechanistic Elucidation of ESI-MS/MS Fragmentation

The collision-induced dissociation (CID) of the [M+H]+ precursor ion follows two primary, highly diagnostic degradation pathways.

Pathway A: Ester Domain Cleavage

The C2 ethyl ester is the most labile functional group under low-to-moderate collision energies (10–20 eV).

  • McLafferty-Type Rearrangement (m/z 208.1 180.1): The ethyl group undergoes a hydrogen rearrangement to the carbonyl oxygen through a favorable 6-membered transition state, expelling a neutral ethylene molecule ( C2​H4​ , 28.03 Da).

  • Direct Ester Cleavage (m/z 208.1 162.1): Alternatively, the precursor ion can directly lose an intact ethanol molecule ( C2​H5​OH , 46.04 Da), yielding a highly conjugated acylium ion. The m/z 180.1 fragment can also dehydrate (loss of H2​O , 18.01 Da) to converge on this same m/z 162.1 acylium species.

Pathway B: Ketone Cleavage and Ring Contraction

At elevated collision energies (25–40 eV), the robust tetrahydroindole core begins to fragment.

  • Loss of Carbon Monoxide (m/z 162.1 134.1): The 7-oxo group, conjugated with the pyrrole ring, undergoes α -cleavage followed by the expulsion of carbon monoxide (CO, 28.00 Da). This unusual fragmentation is initiated by cleavage within the alicyclic diketone/oxo moiety, a hallmark behavior observed in spectral studies of highly substituted tetrahydroindoles 2[2]. The resulting m/z 134.1 ion is stabilized by the nitrogen atom, forming a ring-contracted or highly conjugated terminal fragment.

Fragmentation M Precursor Ion [M+H]+ m/z 208.0970 F1 Fragment A [M+H - C2H4]+ m/z 180.0657 M->F1 - C2H4 (28 Da) McLafferty Rearrangement F2 Fragment B [M+H - C2H5OH]+ m/z 162.0551 M->F2 - C2H5OH (46 Da) Direct Ester Cleavage F1->F2 - H2O (18 Da) Dehydration F3 Fragment C [M+H - C2H5OH - CO]+ m/z 134.0602 F2->F3 - CO (28 Da) 7-Oxo Cleavage

Proposed ESI-MS/MS fragmentation pathway for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Quantitative Data Summary

The following table summarizes the high-resolution mass transitions required for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Neutral Loss (Da)Fragment FormulaMechanistic Origin
208.0970 180.0657< 2.028.0313 C9​H10​NO3+​ Loss of C2​H4​ (McLafferty)
208.0970 162.0551< 2.046.0419 C9​H8​NO2+​ Direct loss of C2​H5​OH
162.0551 134.0602< 2.027.9949 C8​H8​NO+ Loss of CO from 7-oxo

Self-Validating Experimental Protocol

To ensure absolute data integrity and reproducibility, the following LC-MS/MS protocol is engineered as a self-validating system. The methodology capitalizes on the chemical stability of tetrahydroindole derivatives3[3] while optimizing for the lability of the ester group.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Spike 100 μ L of plasma/matrix with 10 μ L of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C2​ -labeled analog) at a concentration of 50 ng/mL.

    • Precipitate proteins using 300 μ L of ice-cold Acetonitrile (ACN). Centrifuge at 14,000 × g for 10 minutes.

    • Causality: The SIL-IS acts as the primary validation gate. If the SIL-IS peak area deviates by >15% between injections, the system automatically halts the batch, flagging for matrix effect suppression or source contamination.

  • Chromatographic Separation (UHPLC):

    • Column: C18, 50 × 2.1 mm, 1.7 μ m particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

    • Causality: The 1.7 μ m stationary phase minimizes longitudinal diffusion, maintaining narrow peak widths (<3 seconds) essential for resolving the target compound from isobaric ester-containing impurities. Formic acid acts as a proton donor, shifting the ionization equilibrium toward the [M+H]+ species.

  • Mass Spectrometry Acquisition (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Collision Energy (CE) Ramp: 10 to 40 eV.

    • Causality: The ester group is highly labile and fragments at low CE (~15 eV), whereas the core tetrahydroindole ring requires higher energy (~35 eV) to induce the loss of CO. A CE ramp ensures all diagnostic ions are captured uniformly in a single duty cycle.

Workflow S1 1. Sample Prep Protein Precipitation & SIL-IS Spike S2 2. UHPLC C18 (1.7 µm) Gradient Elution S1->S2 S3 3. ESI-MS/MS Positive Mode CE Ramp (10-40 eV) S2->S3 S4 4. Data Analysis Exact Mass Extraction & Validation S3->S4

Self-validating LC-MS/MS experimental workflow for tetrahydroindole derivative analysis.

References

  • Microindolinone A, a Novel 4,5,6,7-Tetrahydroindole, from the Deep-Sea-Derived Actinomycete Microbacterium sp. MCCC 1A11207 Source: PubMed Central (PMC) URL:1

  • Spectral studies on 1-substituted-3-(1-oxo-3-hydroxy-2-cyclohexene-2-yl)-4-oxo-4, 5,6,7-tetrahydroindoles Source: Indian Academy of Sciences URL:2

  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization Source: MDPI URL:3

Sources

Foundational

literature review on ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Abstract The 4,5,6,7-tetrahydro-1H-indole scaffold, particularly when functionalized with an oxo group, represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Abstract

The 4,5,6,7-tetrahydro-1H-indole scaffold, particularly when functionalized with an oxo group, represents a core structural motif in numerous pharmacologically active compounds and serves as a versatile intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of the principal synthetic pathways to ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. We delve into a robust and widely applicable convergent strategy that leverages the Japp-Klingemann reaction followed by the Fischer indole synthesis. This document offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of reaction parameters, designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the 7-Oxo-Tetrahydroindole Scaffold

The 4,5,6,7-tetrahydroindol-4-one framework is a privileged scaffold in medicinal chemistry, found in drugs such as the antipsychotic molindone.[1] The isomeric 7-oxo variant, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is a highly valuable building block. Its bifunctional nature, possessing a ketone on the saturated ring and an ester on the pyrrole ring, allows for diverse subsequent modifications. These modifications can be targeted at the nitrogen atom, the carbonyl group, or the ester, making it a powerful precursor for the synthesis of complex polyheterocyclic structures with potential applications as anti-inflammatory, anti-bacterial, or anti-fungal agents.[1][2] This guide focuses on the most reliable and efficient methods for its construction.

Strategic Overview: A Convergent Synthesis

The synthesis of the target molecule is most effectively approached through a convergent strategy. This involves the separate preparation of the six-membered carbocyclic ring and the components of the pyrrole ring, followed by their strategic combination. The most logical and field-proven pathway involves the formation of a key hydrazone intermediate from a cyclic β-keto ester, which is then cyclized to form the indole core. This approach is summarized in the workflow below.

G cluster_0 Pathway Overview Start 1,3-Cyclohexanedione Derivative Hydrazone Arylhydrazone Intermediate Start->Hydrazone Japp-Klingemann Reaction Target Ethyl 7-Oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate Hydrazone->Target Fischer Indole Synthesis

Caption: High-level workflow for the synthesis of the target molecule.

The Primary Synthetic Pathway: Japp-Klingemann and Fischer Indole Synthesis

This powerful two-stage sequence begins with the formation of a specific arylhydrazone from a cyclic β-keto ester, followed by an acid-catalyzed cyclization to yield the final tetrahydroindole product.

Precursor Synthesis: Ethyl 2,6-dioxocyclohexane-1-carboxylate

The necessary starting material is a cyclic β-keto ester, such as ethyl 2,6-dioxocyclohexane-1-carboxylate. This precursor can be synthesized through various methods, often involving the Dieckmann condensation or related cyclizations of appropriate acyclic diesters. For the purpose of this guide, we will consider this precursor as a commercially available or readily synthesizable starting material.

Step 1: The Japp-Klingemann Reaction - Crafting the Hydrazone Intermediate

The Japp-Klingemann reaction is an exemplary method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[3][4] In this context, it is used to couple the cyclic β-keto ester with a diazonium salt, which upon rearrangement and cleavage, yields the crucial hydrazone intermediate required for the subsequent Fischer synthesis.

Causality of Experimental Choices: The reaction is typically run in a basic medium to facilitate the deprotonation of the β-keto ester, forming a nucleophilic enolate. The choice of base is critical to ensure efficient enolate formation without promoting unwanted side reactions. The diazonium salt, prepared fresh from aniline, serves as the electrophile. The reaction's success hinges on the controlled decomposition of the initial azo-adduct, which cleaves the acyl group to form the stable hydrazone.[5]

Mechanism of the Japp-Klingemann Reaction: The reaction proceeds through several distinct steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon of the β-keto ester, generating an enolate anion.

  • Nucleophilic Attack: The enolate attacks the terminal nitrogen of the aryl diazonium salt, forming an azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis. This step is key to the reaction's outcome, as it leads to the cleavage of the bond between the α-carbon and one of the carbonyl groups, releasing it as a carboxylate.

  • Proton Exchange: A final proton exchange yields the stable arylhydrazone product.[3][5]

G node1 β-Keto Ester node2 Enolate node1->node2 node3 Aryl Diazonium Salt node2->node3 node4 Azo Compound node3->node4 node5 Tetrahedral Intermediate node4->node5 node6 Hydrazone Product node5->node6

Caption: Mechanism of the Japp-Klingemann reaction.

Step 2: The Fischer Indole Synthesis - Cyclization to the Target Scaffold

Discovered in 1883 by Emil Fischer, this reaction is one of the most reliable and fundamental methods for constructing the indole ring system.[6][7] It involves the acid-catalyzed intramolecular cyclization of an arylhydrazone.[8]

Causality of Experimental Choices: The reaction requires an acid catalyst, which can be either a Brønsted acid (like H₂SO₄, HCl, or polyphosphoric acid) or a Lewis acid (like ZnCl₂, BF₃).[6] The choice of acid and solvent can significantly impact the reaction yield and selectivity. The acid protonates the hydrazone, initiating a cascade of rearrangements that ultimately leads to the aromatic indole ring with the elimination of an ammonia molecule. Elevated temperatures are typically required to overcome the activation energy for the key[9][9]-sigmatropic rearrangement step.[10]

Mechanism of the Fischer Indole Synthesis:

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • Protonation & Rearrangement: The enamine is protonated, setting the stage for a[9][9]-sigmatropic rearrangement, which is the core bond-forming step.

  • Cyclization & Aromatization: The resulting di-imine intermediate undergoes rearomatization and then cyclizes to form an aminal.

  • Elimination: Finally, the acid catalyst facilitates the elimination of ammonia from the aminal, leading to the formation of the stable, aromatic pyrrole ring of the indole product.[6][8]

G node1 Arylhydrazone node2 Enamine node1->node2 node3 Di-imine Intermediate node2->node3 node4 Cyclized Aminal node3->node4 node5 Indole Product node4->node5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Derivatization of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 4,5,6,7-tetrahydro-1H-indole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a core building block in the design of targeted therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors[1]. The introduction of a ketone at the C7 position—yielding ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) —significantly alters the electronic and structural landscape of the molecule. The oxo group acts as a critical hydrogen bond acceptor, influencing both crystal packing and target-binding affinity[2], while also serving as a versatile synthetic handle for further functionalization.

Causality in Oxidation Strategy

Direct oxidation of the tetrahydroindole core poses a regioselectivity challenge: oxidation can theoretically occur at either the C4 or C7 benzylic-like positions. However, the presence of the electron-withdrawing ethyl ester at C2 deactivates the adjacent C3 and C4 positions. Consequently, the C7 position, which is alpha to the electron-rich pyrrole nitrogen, is preferentially oxidized.

We employ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a biphasic Tetrahydrofuran (THF)/water system. The causality behind this specific reagent choice is rooted in its mechanism: DDQ facilitates a sequential hydride abstraction, forming a highly resonance-stabilized C7-carbocation (stabilized by the adjacent pyrrole lone pair). The co-solvent water acts as an oxygen nucleophile to trap this carbocation, forming a C7-alcohol intermediate, which is rapidly oxidized to the target ketone by a second equivalent of DDQ.

Comparative Analysis of Oxidation Conditions

To validate the selection of DDQ over other common allylic/benzylic oxidants, the following table summarizes the optimization data for the C7-oxidation of.

OxidantSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C7:C4)
DDQ (2.5 eq) THF / H₂O (9:1) 0 to 25 4 78 > 95 : 5
MnO₂ (10 eq)DCM40244580 : 20
SeO₂ (2.0 eq)1,4-Dioxane80123560 : 40 (Over-oxidation)
CAN (3.0 eq)MeCN / H₂O (4:1)025585 : 15

Analytical Insight: DDQ in aqueous THF provides the optimal balance of high yield, rapid kinetics, and strict regiochemical fidelity, avoiding the over-oxidation commonly seen with Selenium Dioxide (SeO₂).

Experimental Protocols

Synthesis of the 7-Oxo Core Scaffold

Self-Validating System: This protocol includes built-in In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to downstream derivatization.

Reagents:

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq, 10.0 mmol, 1.93 g)

  • DDQ (2.5 eq, 25.0 mmol, 5.67 g)

  • Tetrahydrofuran (THF) (45 mL)

  • Deionized Water (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting tetrahydroindole (1.93 g) in 45 mL of THF in a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 5 mL of deionized water to create the essential 9:1 THF/H₂O mixture.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes under an argon atmosphere.

  • Oxidant Addition: Add DDQ (5.67 g) portion-wise over 30 minutes. Crucial: Portion-wise addition mitigates the rapid exotherm and prevents the formation of polymeric byproducts. The solution will immediately transition to a dark green/brown color.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir vigorously for 4 hours.

    • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~ 0.6) should completely convert to a more polar UV-active spot (R_f ~ 0.3).

  • Quenching & Workup: Dilute the mixture with 100 mL of ethyl acetate (EtOAc) and quench with 50 mL of saturated aqueous NaHCO₃ to neutralize DDH₂ (reduced DDQ) byproducts. Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of EtOAc.

  • Purification: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient: 10-30% EtOAc in Hexanes) to afford the target 7-oxo derivative as an off-white solid.

    • Structural Validation: 1 H NMR will show the disappearance of the C7 methylene protons (~2.8 ppm) and a distinct downfield shift of the pyrrole NH due to intramolecular hydrogen bonding with the newly formed C7-ketone[2].

Derivatization of the 7-Oxo Scaffold

The 7-oxo core is highly susceptible to further functionalization. Protecting groups and N-alkylation strategies are often utilized to mask the reactivity of the pyrrole nitrogen[3], while the C3 position is primed for electrophilic attack.

Protocol A: N-Alkylation (N-Methylation) Causality: Sodium Hydride (NaH) is used to irreversibly deprotonate the acidic pyrrole NH (pKa ~ 16.5), generating a highly nucleophilic pyrrolide anion for S_N2 attack on the alkyl halide.

  • Dissolve the 7-oxo compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under argon.

  • Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add Methyl Iodide (1.5 mmol) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench with ice water, extract with EtOAc, and purify via chromatography to yield ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. (Note: For advanced alpha-fluorination at the C6 position, strong bases like LiHMDS followed by NFSI can be applied to this N-protected core[3]).

Protocol B: C3-Formylation (Vilsmeier-Haack Reaction) Causality: The C3 position is the most nucleophilic unsubstituted carbon on the pyrrole ring. The formyl group at the 3-position enables further oxidation and complex condensation reactions[4].

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 mmol) to anhydrous DMF (2.0 mmol) at 0 °C. Stir for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

  • Add a solution of the 7-oxo compound (1.0 mmol) in DMF (2 mL) dropwise to the complex at 0 °C.

  • Heat the mixture to 60 °C for 3 hours to drive the electrophilic aromatic substitution.

  • Cool to room temperature, pour over crushed ice, and neutralize carefully with 1M NaOH. Extract with Dichloromethane (DCM) to isolate ethyl 3-formyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Mechanistic and Workflow Visualization

SynthesisWorkflow SM Ethyl 4,5,6,7-tetrahydro- 1H-indole-2-carboxylate (Starting Material) Ox DDQ Oxidation (THF/H2O, 0-25°C) SM->Ox 2.5 eq DDQ Hydride Abstraction Core Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate (Core Scaffold) Ox->Core 78% Yield Regioselective Deriv1 N-Alkylation (NaH, MeI, DMF) Core->Deriv1 Deriv2 C3-Formylation (POCl3, DMF) Core->Deriv2 Prod1 N-Methyl-7-oxo Derivative Deriv1->Prod1 Prod2 3-Formyl-7-oxo Derivative Deriv2->Prod2

Synthesis and derivatization workflow of the 7-oxo-tetrahydroindole core.

References
  • Bicyclic Piperazine Compounds (US20130116262A1), Google Patents.
  • Preparation of Compounds for GPR17 Mediated Disorders (WO2024115733A1), Google Patents.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets.[3] Within this esteemed class of heterocycles, Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate emerges as a particularly compelling starting material for drug discovery. This molecule is not merely a passive building block; it is a strategically designed scaffold featuring three distinct points of chemical reactivity: the pyrrole nitrogen, the C2-ethyl ester, and the C7-ketone. This trifecta of functional groups provides chemists with a versatile platform for generating vast libraries of structurally diverse compounds, essential for navigating the complex landscape of structure-activity relationship (SAR) studies.[4][5]

This guide provides an in-depth exploration of this scaffold's potential, detailing its synthesis, physicochemical properties, and strategic application in the development of novel therapeutic agents. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles to empower researchers in their quest for next-generation medicines.

Physicochemical and Structural Data

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis and screening.

PropertyValueReference / Note
IUPAC Name ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS Number 119647-73-3[6]
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to yellow solid (typical)General Observation
Key Functional Groups Secondary Amine (Pyrrole NH), Ketone (C7=O), Ester (C2-COOEt)

Core Synthesis Protocol: Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

The construction of the tetrahydroindolone core is a critical first step. The following protocol is based on the well-established Hantzsch pyrrole synthesis, a reliable method for constructing the pyrrole ring fused to a cyclic ketone.

Principle: This synthesis involves a multi-component condensation reaction between 1,3-cyclohexanedione, ethyl 2-chloroacetoacetate, and ammonia. The 1,3-dicarbonyl of the cyclohexanedione provides the carbon framework for the six-membered ring, while the chloroacetoacetate and ammonia assemble the pyrrole ring in situ.

Materials:

  • 1,3-Cyclohexanedione

  • Ethyl 2-chloroacetoacetate

  • Ammonium acetate

  • Ethanol, absolute

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in absolute ethanol (approx. 5 mL per gram of cyclohexanedione).

  • Addition of Amine Source: To the stirred solution, add ammonium acetate (2.5 eq). The use of ammonium acetate serves as a convenient in-situ source of ammonia, which is critical for the ring-closing step.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Re-dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. This washing sequence removes unreacted amine salts and acidic/basic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The desired product, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is typically a solid upon isolation.

Self-Validation and Characterization:

  • Expected Yield: 50-70%.

  • ¹H NMR: Expect characteristic peaks for the ethyl ester (triplet and quartet), methylene protons of the cyclohexanone ring, and the pyrrole NH and CH protons.

  • Mass Spectrometry (ESI+): Expect a prominent [M+H]⁺ ion at m/z 206.2.

Application in Drug Discovery: A Scaffold for Targeted Therapies

The true value of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate lies in its capacity for diversification. The workflow below illustrates a typical drug discovery cascade starting from this scaffold.

G cluster_0 Scaffold Derivatization cluster_1 Chemical Modifications cluster_2 Screening & Optimization start Ethyl 7-oxo-4,5,6,7- tetrahydro-1H-indole-2-carboxylate mod_ketone C7-Ketone Reaction (e.g., Knoevenagel, Reductive Amination) start->mod_ketone mod_ester C2-Ester Reaction (e.g., Amidation, Reduction) start->mod_ester mod_pyrrole N1-Pyrrole Reaction (e.g., Alkylation, Arylation) start->mod_pyrrole library Diverse Compound Library mod_ketone->library mod_ester->library mod_pyrrole->library purify Purification & QC (HPLC, NMR, MS) library->purify bio_assay High-Throughput Biological Screening purify->bio_assay hit_id Hit Identification bio_assay->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->mod_ketone

Drug discovery workflow using the tetrahydroindolone scaffold.
Therapeutic Potential and Target Areas

Derivatives of the indole scaffold have demonstrated a remarkable breadth of biological activity, making this a fertile ground for new drug development.

Therapeutic AreaRationale & Mechanistic InsightsPotential Derivative ClassReferences
Anticancer Indole derivatives can induce apoptosis, inhibit tubulin polymerization, and act as kinase inhibitors. The scaffold mimics structures that bind to critical enzyme active sites.Indole-carboxamides, Biaryl-indoles[4][7][8]
Antiviral The 4,5,6,7-Tetrahydro-1H-indole core has been identified as a novel scaffold for inhibiting Hepatitis C Virus (HCV) replication.Phenyl-substituted tetrahydroindoles[9][10]
Anti-inflammatory Indole-based compounds like Indomethacin are potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.Indole-2-carboxylic acids and amides[11][12]
Antimicrobial The indole ring is a common feature in natural antibiotics. Derivatives can disrupt bacterial cell walls or interfere with essential metabolic pathways.Thiazole-indoles, Indole-thioureas[3][13]

Protocol for Derivative Synthesis: Knoevenagel Condensation at the C7-Ketone

This protocol demonstrates how to leverage the C7-ketone to introduce new functionalities, a key step in exploring SAR.

Principle: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. Here, the active methylene group of malononitrile will attack the electrophilic carbonyl carbon of the C7-ketone, followed by dehydration to yield a stable α,β-unsaturated dinitrile product. This modification adds a planar, electron-withdrawing group that can participate in π-stacking or hydrogen bonding with a target protein.

Materials:

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Methanol

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, add the starting indole (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. The use of a Dean-Stark trap is critical; it azeotropically removes the water formed during the condensation, driving the reaction equilibrium towards the product. Continue reflux until no more water is collected (typically 2-4 hours).

  • Product Isolation:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If a solid is present, collect it by vacuum filtration and wash with cold toluene, then methanol, to remove impurities.

    • If no precipitate forms, concentrate the toluene in vacuo and triturate the residue with methanol to induce crystallization.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from ethanol or purify further via column chromatography.

Self-Validation and Characterization:

  • Expected Yield: >80%.

  • ¹H NMR: Disappearance of the ketone-adjacent methylene protons and the appearance of a new vinylic proton signal.

  • IR Spectroscopy: Disappearance of the C=O stretch (around 1680 cm⁻¹) and appearance of a C≡N stretch (around 2220 cm⁻¹).

  • Mass Spectrometry (ESI+): Expect a prominent [M+H]⁺ ion at m/z 254.2, corresponding to the condensed product.

Knoevenagel condensation at the C7-ketone.

Conclusion and Future Perspectives

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is more than a simple chemical; it is a launchpad for innovation in drug discovery. Its inherent structural features provide a robust and versatile platform for the synthesis of diverse compound libraries. Researchers can strategically modify the C2-ester to enhance solubility or create targeted amide linkages, functionalize the C7-ketone to explore new binding pockets, or substitute the N1-pyrrole position to modulate the molecule's overall electronic profile and orientation. The continued exploration of derivatives from this scaffold holds significant promise for uncovering novel therapeutics against a wide range of diseases, from cancer to viral infections.[8][9]

References

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0567]
  • Benchchem. (n.d.). Ethyl 3-Formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. [URL: https://www.benchchem.com/product/bcp207218]
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [URL: https://www.mdpi.com/1420-3049/21/3/333]
  • Farah, S., & Gunning, P. T. (2018). Ethyl 1H-indole-2-carboxylate. IUCrData, 3(2), x180120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5833446/]
  • Patel, H., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 346-357. [URL: https://www.derpharmachemica.
  • Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 1-13. [URL: https://innovareacademics.in/journals/index.php/ajpcr/article/view/43657]
  • NextSDS. (n.d.). ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. [URL: https://www.nextsds.com/chemical/1142816-66-7]
  • Al-Mokadem, A. Z., & El-Sharkawy, K. A. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(10), 1459. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609658/]
  • Kumar, P., et al. (2022). An updated review on indole and its derivatives. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [URL: http://www.tjps.pharm.chula.ac.th/index.php/tjps/article/view/100]
  • De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 6(10), 2824–2842. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7557160/]
  • Montanari, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 1-20. [URL: https://www.mdpi.com/1420-3049/30/3/651]
  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [URL: https://www.researchgate.
  • Remers, W. A., Roth, R. H., & Weiss, M. J. (1971). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. Journal of Medicinal Chemistry, 14(9), 860-862. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00291a021]
  • Sachdeva, H., Mathur, J., & Guleria, A. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4908. [URL: https://www.researchgate.
  • Vanlaer, S., et al. (2023). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 28(11), 4381. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10255556/]
  • Das, P. K., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 10-23. [URL: https://www.jocpr.
  • Sharma, V., Kumar, P., & Pathak, D. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615. [URL: https://www.mdpi.com/1420-3049/25/7/1615]
  • El-Sayed, M. A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33526-33550. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05972f]
  • Farah, S., & Gunning, P. T. (2018). Ethyl 1H-indole-2-carboxylate. ResearchGate. [URL: https://www.researchgate.
  • Andreev, I. A., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 125, 1114-1123. [URL: https://pubmed.ncbi.nlm.nih.gov/27886566/]
  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [URL: https://www.researchgate.
  • Andreev, I. A., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5518774/]
  • Wrobleski, S. T., et al. (2004). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Organic Letters, 6(10), 1593-1596. [URL: https://s3.amazonaws.com/models.datacite.
  • Zhang, W., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Microbiology, 11, 1083. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.01083/full]
  • Singh, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [URL: https://pubs.acs.org/doi/10.1021/acsbiomedchemau.5c00058]
  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34174506/]

Sources

Method

Synthetic Protocol for Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Detailed Guide for Researchers

An In-Depth Application Note on the Synthesis of a Key Heterocyclic Building Block This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note on the Synthesis of a Key Heterocyclic Building Block

This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and well-established two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to construct the target tetrahydroindole ring system. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction to Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

The 4,5,6,7-tetrahydro-1H-indole core is a prominent structural motif in a wide range of biologically active molecules. The presence of a ketone functionality at the 7-position and an ethyl carboxylate at the 2-position provides versatile handles for further chemical modifications, making this compound an attractive starting material for the synthesis of novel therapeutic agents. Its partially saturated carbocyclic ring fused to the indole core imparts a unique three-dimensional character, which can be advantageous for optimizing interactions with biological targets.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is efficiently achieved through a convergent strategy that combines two classical named reactions in organic chemistry.

Step 1: The Japp-Klingemann Reaction. This reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1] In this protocol, we will generate a phenylhydrazone of ethyl pyruvate. This intermediate is the cornerstone for the subsequent cyclization step.

Step 2: The Fischer Indole Synthesis. This celebrated reaction provides a powerful means to construct the indole ring system from an arylhydrazone and a ketone or aldehyde under acidic conditions.[2][3] Here, the pre-formed phenylhydrazone of ethyl pyruvate will be reacted with cyclohexane-1,3-dione to yield the desired ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis Aniline Aniline DiazoniumSalt Benzenediazonium Chloride (in situ) Aniline->DiazoniumSalt NaNO2, HCl EthylPyruvate Ethyl Pyruvate Hydrazone Ethyl 2-(2-phenylhydrazono)propanoate EthylPyruvate->Hydrazone DiazoniumSalt->Hydrazone TargetMolecule Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Hydrazone->TargetMolecule Cyclohexanedione Cyclohexane-1,3-dione Cyclohexanedione->TargetMolecule Acid Catalyst

Caption: Overall synthetic workflow for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All reagents are commercially available and should be used as received unless otherwise noted.

Part 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

This protocol is adapted from established Japp-Klingemann reaction procedures.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.139.31 g0.10
Concentrated HCl36.4625 mL-
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Ethyl Pyruvate116.1211.61 g0.10
Sodium Acetate82.0324.6 g0.30
Ethanol46.07200 mL-
Water18.02As needed-

Procedure:

  • Diazotization of Aniline:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve aniline (9.31 g, 0.10 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.25 g, 0.105 mol in 25 mL of water) dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, stir the resulting solution of benzenediazonium chloride at 0-5 °C for an additional 15 minutes.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl pyruvate (11.61 g, 0.10 mol) and sodium acetate (24.6 g, 0.30 mol) in ethanol (200 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethyl pyruvate solution with constant stirring. A yellow to orange precipitate should form.

    • Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to afford pure ethyl 2-(2-phenylhydrazono)propanoate as a crystalline solid.

    • Dry the product in a vacuum oven. The expected yield is typically in the range of 70-80%.

Part 2: Synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is based on general procedures for the Fischer indole synthesis.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-phenylhydrazono)propanoate206.2320.62 g0.10
Cyclohexane-1,3-dione112.1311.21 g0.10
Glacial Acetic Acid60.05200 mL-
Concentrated Sulfuric Acid98.085 mL-
Ethanol46.07As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-phenylhydrazono)propanoate (20.62 g, 0.10 mol) and cyclohexane-1,3-dione (11.21 g, 0.10 mol) in glacial acetic acid (200 mL).

    • Carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 1 L of ice-water with stirring.

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with water.

    • Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by water until the filtrate is neutral.

    • For further purification, dissolve the crude product in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude solid.

    • Recrystallize the product from ethanol or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

    • The expected yield is typically in the range of 60-75%.

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a rationale for the experimental choices.

Japp-Klingemann Reaction Mechanism:

The reaction proceeds through an initial electrophilic attack of the benzenediazonium cation on the enolate of ethyl pyruvate. The resulting azo compound undergoes hydrolysis and decarboxylation (in the case of acetoacetic esters) or, in this case, tautomerization to form the stable hydrazone.

Japp-Klingemann Mechanism EthylPyruvateEnolate Ethyl Pyruvate Enolate AzoIntermediate Azo Intermediate EthylPyruvateEnolate->AzoIntermediate Electrophilic Attack Diazonium Benzenediazonium Cation Diazonium->AzoIntermediate HydrazoneProduct Hydrazone Product AzoIntermediate->HydrazoneProduct Tautomerization

Caption: Simplified mechanism of the Japp-Klingemann reaction.

Fischer Indole Synthesis Mechanism:

The Fischer indole synthesis is a more complex, acid-catalyzed cascade reaction.[2][3] It involves the tautomerization of the hydrazone to an enamine, followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

Fischer Indole Mechanism Hydrazone Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization RearrangedIntermediate RearrangedIntermediate Enamine->RearrangedIntermediate [3,3]-Sigmatropic Rearrangement CyclizedIntermediate CyclizedIntermediate RearrangedIntermediate->CyclizedIntermediate Cyclization IndoleProduct Aromatic Indole CyclizedIntermediate->IndoleProduct Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), methylene protons of the tetrahydro ring, and the aromatic and NH protons of the indole ring.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons (ketone and ester), the sp² carbons of the indole ring, and the sp³ carbons of the ethyl and tetrahydro rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NO₃.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches (ketone and ester), and C=C stretches of the aromatic ring.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Field-Proven Insights

  • Low Yield in Japp-Klingemann Reaction: Ensure that the diazotization is carried out at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt. The pH of the coupling reaction is also crucial; the use of sodium acetate provides a buffered system.

  • Incomplete Fischer Indole Synthesis: The choice and concentration of the acid catalyst are critical. While sulfuric acid in acetic acid is effective, other acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride can also be employed.[2] Reaction time and temperature may need to be optimized depending on the specific substrates.

  • Purification Challenges: The final product may contain colored impurities. Recrystallization from a suitable solvent like ethanol is often effective. If recrystallization is insufficient, column chromatography is recommended.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. By following the outlined procedures and considering the provided mechanistic insights and troubleshooting tips, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The combination of the Japp-Klingemann reaction and the Fischer indole synthesis represents a classic yet highly effective approach to the construction of this important class of heterocyclic compounds.

References

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20, 2942–2944. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]

  • Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959 , 10, 143–178. [Link]

  • Reynolds, G. A.; VanAllan, J. A. Phenylazoacetoacetanilide. Org. Synth.1952 , 32, 94. [Link]

Sources

Application

Synthesis of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and a comprehensive protocol for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and a comprehensive protocol for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is rooted in classical organic reactions, offering a reliable and adaptable route to this and related tetrahydroindole scaffolds.

Introduction and Significance

The 4-oxo-4,5,6,7-tetrahydroindole core structure is a prevalent motif in numerous biologically active compounds and natural products. Its unique combination of a fused pyrrole and a cyclohexenone ring provides a rigid scaffold amenable to diverse functionalization. Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, in particular, serves as a key intermediate for the elaboration of more complex molecules, including potential therapeutic agents. The presence of the ester and ketone functionalities, along with the reactive pyrrole ring, allows for a wide range of subsequent chemical transformations.

Retrosynthetic Analysis and Mechanistic Insights

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is most effectively approached through a convergent strategy that combines the principles of the Japp-Klingemann reaction and the Fischer indole synthesis. This two-stage process offers a robust and well-precedented route to the target molecule.

Stage 1: The Japp-Klingemann Reaction for Hydrazone Formation

The initial step involves the formation of a key hydrazone intermediate. The Japp-Klingemann reaction is ideally suited for this purpose, reacting a β-keto ester with an aryl diazonium salt to yield a hydrazone.[1] In this specific synthesis, the reaction would proceed between a precursor to ethyl glyoxylate and 1,3-cyclohexanedione. The mechanism involves the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the diazonium salt. A subsequent hydrolytic cleavage of an acyl or carboxyl group leads to the desired hydrazone.

Stage 2: The Fischer Indole Synthesis for Cyclization

The cornerstone of this synthetic approach is the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts a phenylhydrazone and an aldehyde or ketone into an indole.[2][3] In this case, the hydrazone formed in the first stage undergoes an intramolecular cyclization under acidic conditions. The mechanism is believed to involve tautomerization to an enamine, followed by a[1][1]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring fused to the partially saturated cyclohexane ring.[2]

A variety of Brønsted and Lewis acids can be employed as catalysts for the Fischer indole synthesis, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[2] The choice of acid and reaction conditions can significantly influence the yield and purity of the final product.

Standard Reaction Conditions and Expected Yield

Reaction StageKey ReagentsCatalystSolventTemperatureTypical Yield
Hydrazone Formation (Japp-Klingemann) 1,3-Cyclohexanedione, Ethyl 2-diazoacetoacetateBase (e.g., Sodium Acetate)Ethanol/Water0-25 °C70-90%
Indole Formation (Fischer Synthesis) Intermediate HydrazoneAcid (e.g., HCl, H₂SO₄, PPA)Ethanol, Acetic AcidReflux60-85%

The overall yield for the two-step sequence is expected to be in the range of 40-75%, depending on the optimization of reaction conditions and purification efficiency.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Materials and Reagents:

  • 1,3-Cyclohexanedione

  • Ethyl 2-amino-2-oxoacetate (Ethyl oxamate)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Procedure:

Part A: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve ethyl 2-amino-2-oxoacetate (1.0 eq) in a mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling: In a separate, larger flask, dissolve 1,3-cyclohexanedione (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution in an ice bath.

  • Reaction: Slowly add the freshly prepared diazonium salt solution to the stirred solution of 1,3-cyclohexanedione. A colored precipitate of the hydrazone should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. Dry the hydrazone intermediate under vacuum.

Part B: Fischer Indole Synthesis to Yield Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Cyclization: To a round-bottom flask equipped with a reflux condenser, add the dried hydrazone intermediate from Part A. Add a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Japp-Klingemann Reaction cluster_stage2 Stage 2: Fischer Indole Synthesis A Ethyl 2-amino-2-oxoacetate + NaNO₂/HCl B Diazonium Salt Formation A->B Diazotization (0-5 °C) D Hydrazone Intermediate B->D Coupling C 1,3-Cyclohexanedione + NaOAc C->D E Hydrazone Intermediate D->E Isolation & Drying G Cyclization (Reflux) E->G F Acid Catalyst (e.g., H₂SO₄) F->G H Work-up & Purification G->H I Final Product: Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate H->I

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a key intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules and complex polyheterocyclic structures.[1][2] The reduction of the C7-ketone to the corresponding secondary alcohol, ethyl 7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is a critical transformation. These application notes delve into the mechanistic underpinnings of this reduction, guide the user through catalyst selection, and present detailed, validated protocols for conducting the reaction using common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel (Ra-Ni). Furthermore, methods for reaction monitoring, product work-up, and characterization are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Part 1: Scientific Rationale and Strategic Considerations

The 4,5,6,7-tetrahydroindol-4-one scaffold is a valuable building block in medicinal chemistry, appearing in antipsychotic drugs like molindone and potent inhibitors of heat shock protein 90 (Hsp90).[1] The selective reduction of the ketone functionality is often a pivotal step in elaborating this core structure. Catalytic hydrogenation offers a clean, efficient, and scalable method for this transformation compared to stoichiometric hydride reagents.

Mechanistic Overview

Catalytic hydrogenation of a ketone involves the transfer of two hydrogen atoms from the catalyst surface to the carbonyl group. The process can be summarized in the following key steps:

  • Adsorption: Both the hydrogen gas (or hydrogen from a donor molecule) and the ketone substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the metal surface to form reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed ketone undergoes stepwise or concerted addition of two hydrogen atoms. The first hydrogen adds to the carbonyl oxygen, and the second adds to the carbonyl carbon, or vice-versa.

  • Desorption: The resulting alcohol product has a lower affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.

The stereochemical outcome of the reduction (i.e., the cis/trans ratio of the resulting alcohol) is determined by the sterics of the substrate's approach to the catalyst surface. For substituted cyclic ketones, the catalyst typically delivers hydrogen from the less sterically hindered face.[3]

Catalyst Selection: An Evidence-Based Approach

The choice of catalyst is paramount and depends on desired reactivity, selectivity, cost, and safety considerations.

  • Palladium on Carbon (Pd/C): Pd/C is a highly versatile and common hydrogenation catalyst. While exceptionally effective for reducing carbon-carbon double and triple bonds, it is often considered a less aggressive catalyst for carbonyl reduction, sometimes requiring higher temperatures and pressures.[4] However, its ease of handling, recovery, and moderate cost make it an excellent first choice for process optimization.

  • Raney® Nickel (Ra-Ni): A sponge-like, high-surface-area nickel-aluminum alloy, Raney Nickel is a powerful and effective catalyst for the hydrogenation of a wide range of functional groups, including ketones.[5][6] It is often more active than Pd/C for carbonyl reduction and can be used under milder conditions.[7] Safety is a critical consideration , as activated Raney Nickel is pyrophoric and must be handled as a slurry under an inert liquid (e.g., water or ethanol).[5]

  • Noble Metal Catalysts (Ru, Rh, Ir): Complexes of ruthenium, rhodium, and iridium are often employed for asymmetric hydrogenations, where controlling the stereochemistry of the resulting alcohol is critical.[8][9][10] While offering exceptional enantioselectivity, these catalysts are typically more expensive and may require specialized chiral ligands. For general-purpose reduction where stereocontrol is not the primary objective, Pd/C or Ra-Ni are more common.

  • Transfer Hydrogenation: This technique avoids the need for high-pressure hydrogen gas by using a donor molecule, such as isopropanol or formic acid, as the hydrogen source.[11] It is a valuable alternative for laboratories not equipped with high-pressure reactors.

For the purposes of this guide, we will focus on the two most common and robust heterogeneous systems: Pd/C with H₂ gas and Raney® Nickel .

Part 2: Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Reactions under pressure must be performed behind a blast shield.[12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol employs standard high-pressure hydrogenation conditions suitable for reducing the ketone moiety.

Materials and Equipment:

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • 10% Palladium on Carbon (Pd/C, 50% wet with water)

  • Ethanol (EtOH), reagent grade

  • Parr hydrogenation apparatus or similar autoclave system

  • Magnetic stir plate and stir bar

  • Filtration setup (Büchner funnel, filter flask)

  • Celite® 545

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq).

  • Catalyst Addition: In a separate beaker, weigh the 10% Pd/C catalyst (5-10 mol% by weight relative to the substrate). Add a small amount of the reaction solvent (ethanol) to the catalyst to form a slurry. Carefully transfer this slurry to the hydrogenation vessel.

  • Solvent Addition: Add ethanol to the vessel to achieve a substrate concentration of approximately 0.1 M. Add a magnetic stir bar.

  • System Assembly: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions.

  • Inerting: Purge the system by pressurizing with nitrogen (N₂) to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen (H₂) gas in a similar manner, repeating 3-5 times. Finally, pressurize the vessel to the desired pressure (typically 50-100 psi H₂).

  • Reaction: Begin vigorous stirring and heat the reaction to 40-60 °C if necessary. Monitor the reaction progress by observing the pressure drop in the H₂ tank.

  • Monitoring: After several hours (or once hydrogen uptake ceases), carefully vent the system, purge with nitrogen, and take a small aliquot for analysis by Thin-Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.[13][14]

  • Work-up: Once the reaction is complete, vent the H₂ pressure and purge the system thoroughly with nitrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol B: Hydrogenation using Raney® Nickel (Ra-Ni)

This protocol uses the more active Raney® Nickel catalyst, which may allow for milder reaction conditions.

Materials and Equipment:

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a balloon filled with H₂ gas (or connection to a hydrogenation apparatus).

  • Magnetic stir plate

Step-by-Step Procedure:

  • Catalyst Preparation: Weigh the desired amount of Raney® Nickel slurry (approx. 10-20% by weight of the substrate) into the reaction flask. Carefully decant the water and wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water. Crucial Safety Note: Never allow the Raney® Nickel to become dry, as it is pyrophoric.[5] Always keep it covered with solvent.

  • Substrate Addition: Dissolve the ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) in ethanol and add it to the flask containing the activated catalyst.

  • System Setup: Secure the flask and purge the system with nitrogen, followed by hydrogen, as described in Protocol A. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.

  • Reaction: Begin vigorous stirring at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC. A typical TLC system would be 30-50% ethyl acetate in hexanes. The alcohol product will have a lower Rf value than the starting ketone.

  • Work-up: Once complete, purge the system with nitrogen.

  • Catalyst Removal: Allow the dense Raney® Nickel catalyst to settle to the bottom of the flask. Carefully decant the supernatant solution. Add more solvent, stir, allow to settle, and decant again. Combine the decanted solutions. Alternatively, filter through Celite® as described in Protocol A, ensuring the filter cake remains wet at all times.

  • Isolation & Purification: Remove the solvent from the combined organic solutions under reduced pressure. Purify the resulting crude product as described in Protocol A.

Part 3: Reaction Workflow and Analysis

General Experimental Workflow

The following diagram illustrates the logical flow for executing the catalytic hydrogenation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Weigh Substrate & Prepare Catalyst Slurry prep_vessel Charge Reaction Vessel with Substrate & Solvent prep_reagents->prep_vessel setup Assemble Apparatus prep_vessel->setup purge Purge System (N₂ then H₂) setup->purge run Pressurize with H₂ Stir & Heat (if needed) purge->run monitor Monitor by TLC/LC-MS run->monitor quench Vent & Purge with N₂ monitor->quench filter Filter Catalyst (Celite®) quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for catalytic hydrogenation.

Monitoring and Characterization
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.[14][15] The ketone starting material is less polar than the alcohol product. On a silica gel plate, the product spot will have a lower Retention Factor (Rf) than the starting material spot. Co-spotting a lane with both the starting material and the reaction mixture helps to unambiguously identify the spots.

  • Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the strong ketone C=O stretching band (typically ~1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (typically ~3200-3600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) is a key indicator of product formation. This signal typically appears as a multiplet in the 3.5-4.5 ppm range. The protons adjacent to the former carbonyl will also experience a significant upfield shift.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion (M⁺) or protonated molecule ([M+H]⁺) that is 2 mass units higher than the starting material, corresponding to the addition of two hydrogen atoms.

Part 4: Data Summary and Troubleshooting

Table of Reaction Parameters
ParameterProtocol A: Pd/CProtocol B: Ra-NiRationale & Comments
Catalyst Loading 5-10 mol% (weight)10-20% (weight of slurry)Higher loading may be needed for difficult reductions. Ra-Ni is generally used in larger amounts.
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, MethanolProtic solvents like alcohols are commonly used and can assist in the protonolysis steps.[16][17]
**Pressure (H₂) **50 - 500 psiAtmospheric - 100 psiPd/C often requires higher pressure for ketone reduction.[4] Ra-Ni is typically more active at lower pressures.
Temperature 25 - 60 °C25 - 40 °CModest heating can increase reaction rates, but may also lead to side reactions.
Typical Yield >85%>90%Yields are highly dependent on reaction completion and purification efficiency.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Sluggish Inactive catalyst ("poisoned")Ensure high-purity substrate and solvent. Use fresh catalyst.
Insufficient H₂ pressure/mixingIncrease H₂ pressure. Ensure stirring is vigorous enough to suspend the catalyst.
Low temperatureGently warm the reaction mixture (e.g., to 40 °C).
Incomplete Conversion Insufficient reaction timeAllow the reaction to run longer, monitoring periodically by TLC.
Insufficient catalyst loadingAdd more catalyst (requires re-purging the system).
Deactivated catalystThe catalyst may have a finite lifetime. Add a fresh portion.
Formation of Byproducts Over-reduction/hydrogenolysisUse milder conditions (lower temperature/pressure). Consider a more selective catalyst.
Impurities in starting materialPurify the starting material before the reaction.

Part 5: Reaction Pathway Visualization

The chemical transformation at the core of this protocol is the reduction of a cyclic ketone to a secondary alcohol.

Caption: Catalytic hydrogenation of the target ketone.

References

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)–Chiral Diphosphine Catalyst. Japan Science and Technology Agency. Available at: [Link]

  • Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor: A Step toward the Electrification of Fine-Chemical Production. ACS Energy Letters. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. Available at: [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. National Center for Biotechnology Information. Available at: [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

  • Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. ACS Catalysis. Available at: [Link]

  • Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Hokkaido University. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Center for Biotechnology Information. Available at: [Link]

  • Ketone monitoring for diabetes management: A review. American Association for Clinical Chemistry. Available at: [Link]

  • Highly enantioselective hydrogenation and transfer hydrogenation of cycloalkyl and heterocyclic ketones catalysed by an iridium complex. Chalmers University of Technology. Available at: [Link]

  • Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Center for Biotechnology Information. Available at: [Link]

  • Electrocatalytic reduction using Raney nickel. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed reductions of .alpha.,.beta.-unsaturated carbonyl compounds, conjugated dienes, and acetylenes with trialkylammonium formates. The Journal of Organic Chemistry. Available at: [Link]

  • Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls? Chemistry Stack Exchange. Available at: [Link]

  • Ketone Reduction Modifications for Lab. Scribd. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Raney Nickel Reduction Mechanism. YouTube. Available at: [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • ETHYL INDOLE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Kinetic studies of ketone hydrogenation over Raney nickel catalyst. ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium borohydride. Wikipedia. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. The Journal of Organic Chemistry. Available at: [Link]

  • Stereospecific Reduction of 3- And 7-oxo Groups of Oxocholanic Acids in Isolated Perfused Rat Liver. PubMed. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. PubChem. Available at: [Link]

  • Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. PubMed. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. NextSDS. Available at: [Link]

Sources

Application

Application Note: Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate as a Bifunctional Building Block in Medicinal Chemistry

Executive Summary Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a highly versatile, bifunctional tetrahydroindole scaffold widely utilized in organic synthesis and drug discovery. Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a highly versatile, bifunctional tetrahydroindole scaffold widely utilized in organic synthesis and drug discovery. Its unique structural topology presents four orthogonal sites of reactivity: an electrophilic C7 ketone, an enolizable C6 methylene, an acidic N1 indole proton, and a C2 ethyl ester. This distinct reactivity profile makes it a privileged building block for the convergent synthesis of complex fused heterocyclic systems, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs), such as GPR17 [1].

This application note details the physicochemical properties, strategic utility, and validated experimental protocols for functionalizing this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is essential for predicting solubility, stability, and reactivity during complex synthetic sequences [2].

PropertyValue
Chemical Name Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS Number 119647-73-3
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Key Reactive Sites N1 (Pyrrole NH), C2 (Ethyl Ester), C6 (Methylene), C7 (Ketone)
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C, protect from light and moisture

Orthogonal Reactivity & Strategic Utility

The true value of this building block lies in the predictable, orthogonal nature of its functional groups. A Senior Application Scientist must approach this molecule not just as a static structure, but as a dynamic system of electronic potentials.

  • C7 Ketone (Electrophilic Hub): The C7 carbonyl is highly electrophilic and serves as the primary site for introducing basic amines via reductive amination. This is a critical step in drug design for tuning physicochemical properties (e.g., logD, solubility). It also readily participates in Grignard additions and Knoevenagel condensations.

  • C6 Methylene (Alpha-Functionalization): The protons alpha to the C7 ketone are acidic. Deprotonation with strong, sterically hindered bases (e.g., LiHMDS) generates a kinetic enolate. This enolate can be trapped by electrophiles, such as N-Fluorodibenzenesulfonimide (NFSI), to yield fluorinated derivatives. Fluorination at this position is often employed to modulate the pKa of adjacent amines or to block oxidative metabolic hotspots (e.g., CYP450 metabolism) [1].

  • N1 Indole (Protection/Alkylation): The pyrrole nitrogen is acidic and susceptible to side reactions during strong base or nucleophilic steps. It can be readily alkylated (using alkyl halides and Cs₂CO₃) or protected (e.g., Boc, Ts) to ensure chemoselectivity in downstream steps [3].

  • C2 Ester (Carboxyl Terminus): The ethyl ester provides a stable handle that can be saponified to a carboxylic acid (using LiOH) for subsequent amide coupling, or reduced to a primary alcohol (using LiAlH₄) for further elaboration.

Mechanistic Pathways

DivergentSynthesis SM Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate (Core Scaffold) N1 N1 Indole Alkylation & Protection SM->N1 Base (Cs2CO3), Alkyl Halide C2 C2 Ester Hydrolysis & Amidation SM->C2 LiOH (aq), then Amine/HATU C6 C6 Methylene Alpha-Fluorination SM->C6 LiHMDS, NFSI (-78 °C) C7 C7 Ketone Reductive Amination SM->C7 Amine, NaBH(OAc)3 (Acid Catalyst)

Divergent synthetic pathways exploiting the orthogonal reactivity of the tetrahydroindole scaffold.

Validated Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while minimizing common side reactions (e.g., over-reduction or self-condensation).

Protocol A: Synthesis of the 6,6-Difluoro Derivative via Electrophilic Fluorination

Adapted from the synthesis of GPR17 modulators [1].

Causality & Rationale: Difluorination alpha to the ketone requires the generation of a kinetic enolate. Lithium hexamethyldisilazide (LiHMDS) is chosen due to its high basicity and steric bulk, which prevents unwanted nucleophilic attack at the C2 ester or the C7 ketone. The reaction must be strictly maintained at -78 °C to stabilize the highly reactive dienolate and prevent polymerization. NFSI serves as a stable, easily handled electrophilic fluorine source.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 equiv, e.g., 15.0 g, 72.38 mmol) and anhydrous THF (120 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add a solution of LiHMDS in THF (1.0 M, 3.5 equiv, 253.34 mL) dropwise over 30 minutes. Maintain the internal temperature below -70 °C. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Fluorination: Slowly add a solution of N-Fluorodibenzenesulfonimide (NFSI) (3.0 equiv, 68.47 g, 217.15 mmol) dissolved in anhydrous THF (310 mL) dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours. Remove the cooling bath and allow the mixture to gradually warm to room temperature, stirring for an additional 12 hours.

  • Workup & Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to afford ethyl 6,6-difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

FluorinationWorkflow Step1 1. Substrate + Anhydrous THF Cool to -78 °C under Argon Step2 2. Add LiHMDS (3.5 eq) dropwise Kinetic Enolate Formation Step1->Step2 Step3 3. Add NFSI (3.0 eq) in THF Electrophilic Fluorination Step2->Step3 Step4 4. Quench with sat. NH4Cl & Extract with EtOAc Step3->Step4 Step5 5. Silica Gel Chromatography (Hexanes/EtOAc Gradient) Step4->Step5 Product Ethyl 6,6-difluoro-7-oxo- 4,5,6,7-tetrahydro-1H-indole-2-carboxylate Step5->Product

Step-by-step experimental workflow for the synthesis of the 6,6-difluoro derivative.

Protocol B: Reductive Amination at the C7 Ketone

Causality & Rationale: Converting the C7 ketone to an amine is a fundamental transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄) because of its milder reducing power. NaBH(OAc)₃ requires the prior formation of the iminium ion and will not indiscriminately reduce the C7 ketone to an alcohol before the amine condenses—a common failure mode when using stronger hydride sources.

Step-by-Step Methodology:

  • Imine Formation: Dissolve ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in small portions to control the mild exotherm. Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy any excess reducing agent. Extract the mixture with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (eluting with DCM/MeOH containing 1% Et₃N) to isolate the 7-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivative.

References

  • World Intellectual Property Organization (WIPO). WO 2024/115733 A1: Modulators of GPR17. Describes the synthesis of GPR17 modulators utilizing ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and details the LiHMDS/NFSI fluorination protocol. [1]

  • Sigma-Aldrich / Merck KGaA. Chemical Substance Information: Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 119647-73-3). Product and physicochemical data specification. [2]

  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc. Authoritative text on the protection of indole nitrogens and orthogonal deprotection strategies. [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a focus on improving reaction yields and product purity. We will delve into the mechanistic underpinnings of the most prevalent synthetic route, provide solutions to frequently encountered issues, and offer a validated experimental protocol.

Section 1: Synthesis Overview and Mechanism

The most reliable and widely adopted method for synthesizing the target indole framework is a two-stage process combining the Japp-Klingemann reaction and the Fischer indole synthesis.[1][2] This approach is advantageous as it constructs the required arylhydrazone intermediate in situ from readily available precursors, thereby avoiding the isolation of potentially unstable hydrazine compounds.[3]

The general pathway involves:

  • Japp-Klingemann Reaction : An aryl diazonium salt is coupled with a β-keto-ester (in this case, a derivative of 1,3-cyclohexanedione) to form an arylhydrazone.[4]

  • Fischer Indole Synthesis : The resulting arylhydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the final indole product.[5][6]

Synthesis_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis Aniline Aniline (or derivative) Diazonium Aryl Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Hydrazone Arylhydrazone Intermediate Diazonium->Hydrazone Japp-Klingemann Coupling (pH ~6, Base) Ketoester Ethyl 2-oxo-cyclohexane-1-carboxylate (β-Keto-Ester) Ketoester->Hydrazone Hydrazone_ref Arylhydrazone Intermediate Product Ethyl 7-oxo-4,5,6,7-tetrahydro -1H-indole-2-carboxylate Hydrazone_ref->Product Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄, Heat)

Figure 1: Overall synthetic workflow for the target indole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this tetrahydroindole? The combination of the Japp-Klingemann reaction followed by the Fischer indole synthesis is the most prevalent and effective method.[1] This route begins with the diazotization of an appropriate aniline, followed by coupling with a cyclic β-keto-ester to form a key hydrazone intermediate, which is then cyclized under acidic conditions.[2][3]

Q2: Why is the Japp-Klingemann/Fischer indole combination preferred over using a pre-synthesized arylhydrazine? While the direct Fischer indole synthesis using a prepared arylhydrazine and a ketone is a classic method, many arylhydrazines are not commercially available, can be unstable, and may be challenging to prepare and handle safely.[3] The Japp-Klingemann approach circumvents this by generating the necessary hydrazone intermediate directly from a more stable and accessible aniline precursor.[3]

Q3: What are the most critical parameters that influence the overall yield? The overall yield is highly dependent on three main factors:

  • Diazonium Salt Stability: Diazonium salts are thermally sensitive. Maintaining a low temperature (0–5 °C) during their formation and subsequent coupling is crucial to prevent decomposition.

  • pH Control in the Japp-Klingemann Step: The coupling reaction is pH-sensitive, with an optimal range typically around neutral or slightly acidic (pH ~6.2) to facilitate the electrophilic attack on the enolate of the β-keto-ester.[1]

  • Acid Catalyst and Temperature in the Fischer Cyclization: The choice of acid (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and the reaction temperature are critical for promoting the[2][2]-sigmatropic rearrangement and subsequent cyclization while minimizing side reactions.[5][6][7]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low Yield of Hydrazone Intermediate (Japp-Klingemann Stage)

Q: My TLC analysis shows a significant amount of unreacted β-keto-ester and a complex mixture of byproducts after the coupling reaction. What went wrong?

A: This issue typically points to problems with the diazonium salt or the coupling conditions.

  • Possible Cause 1: Decomposition of the Aryl Diazonium Salt.

    • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a lower concentration of the active electrophile, resulting in incomplete reaction and the formation of phenol or other radical-derived byproducts.

    • Solution: Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization (addition of sodium nitrite) and the subsequent coupling with the β-keto-ester. Use an ice/salt bath for robust temperature control.

  • Possible Cause 2: Incorrect pH for the Coupling Reaction.

    • Causality: The Japp-Klingemann reaction requires the deprotonation of the β-keto-ester to form a nucleophilic enolate, but the diazonium salt (the electrophile) degrades rapidly under strongly basic conditions. Conversely, strongly acidic conditions suppress enolate formation. An optimal pH is required for both species to coexist and react.[1]

    • Solution: After forming the acidic diazonium salt solution, buffer the reaction mixture for the coupling step. The addition of a base like sodium acetate is common to raise the pH to a mildly acidic or near-neutral level (pH 5-7), which facilitates the reaction.[1] Monitor the pH with indicator paper.

  • Possible Cause 3: Inefficient Deprotonation of the β-Keto-Ester.

    • Causality: The reaction relies on the formation of an enolate from the β-keto-ester. The base used must be strong enough to deprotonate the active methylene group.

    • Solution: Ensure the base (e.g., sodium hydroxide, sodium acetate) is added to the β-keto-ester solution before the slow addition of the cold diazonium salt solution. This pre-formation of the enolate ensures it is ready to react as the electrophile is introduced.

Problem Area 2: Failure or Low Yield in the Fischer Indole Cyclization

Q: I have successfully isolated the hydrazone intermediate, but the subsequent acid-catalyzed cyclization step is giving a low yield or returning only the starting material. How can I improve this?

A: This indicates that the conditions are not optimal for the key[2][2]-sigmatropic rearrangement and cyclization steps.

  • Possible Cause 1: Inappropriate Choice or Concentration of Acid Catalyst.

    • Causality: The Fischer indole synthesis requires an acid to catalyze the tautomerization to the ene-hydrazine and the subsequent rearrangement and cyclization steps.[6] The effectiveness of different acids (Brønsted vs. Lewis) can be substrate-dependent.

    • Solution: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong acid catalyst and a dehydrating agent.[7] Alternatively, a mixture of acetic acid and a strong Brønsted acid like H₂SO₄ or HCl can be effective.[5][8] If one acid fails, screening others is a valid optimization strategy. For Lewis acids like ZnCl₂, ensure anhydrous conditions, as water can inhibit the catalyst.[7]

  • Possible Cause 2: Insufficient Thermal Energy.

    • Causality: The[2][2]-sigmatropic rearrangement, which is the core C-C bond-forming step, has a significant activation energy barrier and requires heat.

    • Solution: The reaction often requires heating to temperatures between 80 °C and 120 °C. If you are running the reaction at room temperature or with mild heating, it may not proceed. Monitor the reaction by TLC at a higher temperature (e.g., 100 °C) to track the disappearance of the hydrazone starting material.

Problem Area 3: Product Purification and Isolation

Q: The crude product after workup is a dark, oily residue that is difficult to purify. How can I obtain a clean, solid product?

A: This is a common issue due to the formation of polymeric or colored byproducts, especially under harsh acidic and high-temperature conditions.

  • Solution 1: Chromatographic Purification.

    • Flash column chromatography on silica gel is the most effective method for purifying the final product.[9][10] A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate) will help separate the desired product from less polar impurities and more polar baseline materials.

  • Solution 2: Recrystallization.

    • If chromatography yields a semi-pure solid, recrystallization can be an excellent final purification step.[11] Common solvents to try include ethanol, ethyl acetate/hexanes, or methylene chloride/petroleum ether mixtures.[11][12]

  • Solution 3: Reaction Quenching.

    • After the reaction is complete (as determined by TLC), pour the hot reaction mixture onto crushed ice or into cold water. This can help precipitate the crude product and makes the subsequent extraction more manageable. Neutralize the acidic solution carefully with a base (e.g., NaHCO₃ or NaOH solution) before extracting with an organic solvent like ethyl acetate or dichloromethane.

Section 4: Optimized Experimental Protocol

This protocol provides a step-by-step methodology based on established procedures.

Part A: Synthesis of the Arylhydrazone Intermediate

  • In a 250 mL beaker, dissolve aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the solution to 0–5 °C in an ice/salt bath with magnetic stirring.

  • In a separate flask, dissolve sodium nitrite (10.5 mmol) in water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

  • In a separate 500 mL flask, dissolve ethyl 2-oxocyclohexane-1-carboxylate (10 mmol) and sodium acetate (25 mmol) in ethanol (100 mL). Cool this solution to 0–5 °C.

  • Slowly add the cold diazonium salt solution from step 3 to the stirred β-keto-ester solution from step 4 over 30 minutes. Maintain the temperature at 0–5 °C.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature. A yellow or orange precipitate of the hydrazone should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. This crude hydrazone is often used directly in the next step without further purification.

Part B: Fischer Indole Synthesis of the Final Product

  • Place the crude, dry arylhydrazone (8 mmol) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add polyphosphoric acid (PPA, ~20 g) to the flask. Caution: PPA is viscous and corrosive.

  • Heat the mixture to 90–100 °C with vigorous stirring. The mixture will become a dark, mobile liquid.

  • Maintain the temperature and monitor the reaction progress using TLC (e.g., 30% ethyl acetate/hexanes). The reaction is typically complete within 1–3 hours.

  • Allow the reaction mixture to cool slightly, then carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH solution until the pH is > 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes eluent system to obtain the pure ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Section 5: Data Summary

The following table provides a comparison of typical conditions and expected outcomes for the critical Fischer cyclization step.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Improvement
Acid Catalyst Glacial Acetic AcidPolyphosphoric Acid (PPA)PPA is a stronger acid and a dehydrating agent, more effectively promoting cyclization.[7]
Temperature 60 °C100 °CHigher temperature provides the necessary activation energy for the[2][2]-sigmatropic rearrangement.[6]
Reaction Time 4 hours1.5 hoursMore forcing conditions lead to a faster, more complete reaction, reducing the chance of side reactions over time.
Expected Yield < 30%> 65%Optimized conditions ensure efficient conversion of the intermediate to the final product.
Crude Purity Low (multiple byproducts)High (major product)Efficient conversion minimizes the formation of degradation or side products.

References

  • R Discovery. (2010). Japp‐Klingemann Fischer Indole Synthesis.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Benchchem. (n.d.). Ethyl 3-Formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Sciencemadness. (n.d.). ETHYL INDOLE-2-CARBOXYLATE.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis.
  • Semantic Scholar. (2003). FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT.
  • J&K Scientific LLC. (2026). Fischer Indole Synthesis.
  • Springer. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • PMC. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • Arkivoc. (n.d.). Synthesis of bis-4H-furo[3,4-b]indoles.

Sources

Optimization

Technical Support Center: Advanced Purification of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 11964...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) 1.

This compound is a critical intermediate in the synthesis of complex therapeutics, including agents targeting GPR17-mediated myelination disorders. Because downstream functionalizations—such as C-6 alpha-fluorination using LiHMDS and N-Fluorodibenzenesulfonimide (NFSI)—require ultra-pure starting materials to prevent competitive enolization side reactions 2, mastering its purification is essential. While standard chromatography techniques are commonly employed 3, the molecule's unique hydrogen-bonding network and electron-rich core present specific challenges.

Section 1: Troubleshooting & FAQs

Q1: Why do I observe significant peak tailing and poor resolution during reverse-phase HPLC (RP-HPLC) purification of this compound? A1: The molecule contains a 7-oxo group, an ester moiety, and a pyrrole-like NH. This combination creates a strong hydrogen-bonding network. In standard unbuffered RP-HPLC, the pyrrole NH interacts strongly with residual silanol groups on the silica-based stationary phase, causing severe peak tailing.

  • Causality & Solution: You must use a buffered mobile phase (e.g., 0.1% Formic Acid) to suppress silanol ionization (keeping the local pH around 2.7). Alternatively, switch to an end-capped C18 column or a fluorinated stationary phase (PFP), which provides orthogonal selectivity for polar, hydrogen-bonding compounds. Always use high-purity LC-MS grade solvents to prevent baseline drift 4.

Q2: During normal-phase flash chromatography, my product co-elutes with unreacted cyclohexane-1,3-dione derivatives. How can I separate them? A2: Cyclohexane-1,3-diones (common precursors in the Knorr-type synthesis of tetrahydroindoles) share similar polarity profiles with the target compound due to their diketone/enol tautomerism.

  • Causality & Solution: Exploit the acidity difference before chromatography. Cyclohexane-1,3-dione has a highly acidic enol proton (pKa ~5), whereas the pyrrole NH of your target is much less acidic (pKa ~16). Wash the crude mixture with a mild aqueous base (5% NaHCO₃). The enolizable dione will partition into the aqueous layer as a sodium salt, while the target tetrahydroindole remains in the organic phase.

Q3: My purified product darkens from an off-white powder to a deep brown upon storage. Is it degrading? A3: Yes. The electron-rich pyrrole ring fused to the tetrahydro-oxo system is highly susceptible to autoxidation via a radical pathway when exposed to atmospheric oxygen and light, forming complex polymeric or hydroxylated species.

  • Causality & Solution: Always evaporate solvents under reduced pressure at temperatures below 40 °C. Store the purified solid under an inert atmosphere (Argon or Nitrogen) in amber vials at -20 °C to halt radical propagation.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Pre-Chromatographic Liquid-Liquid Extraction (LLE)

This protocol removes co-eluting dione impurities prior to chromatography.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer the organic layer to a separatory funnel. Add 50 mL of 5% aqueous NaHCO₃.

  • Partitioning: Shake vigorously and vent frequently. Allow the layers to separate. The unreacted dione partitions into the lower aqueous layer.

  • Self-Validating Step: Before discarding the aqueous layer, acidify a 1 mL aliquot with 1M HCl. If a white precipitate (or cloudiness) forms, this confirms the successful extraction of the unreacted dione precursor. If no precipitate forms, the extraction is complete.

  • Recovery: Wash the organic layer with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 40 °C).

Protocol B: Optimized Reverse-Phase Preparative HPLC Polishing

This protocol is designed for the final polishing of the compound to >99% purity.

  • Sample Preparation: Dissolve the semi-pure compound in a minimum volume of DMSO/Methanol (1:1, v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use an end-capped Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 25 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validating Step: Run an analytical HPLC injection of the collected main fraction. A single sharp peak at 254 nm with a tailing factor (Tf) < 1.2 validates that silanol interactions have been successfully suppressed by the acidic buffer, confirming high purity.

  • Isolation: Lyophilize the collected fractions immediately to prevent hydrolytic degradation.

Section 3: Quantitative Data Summaries

Table 1: Mobile Phase Optimization for RP-HPLC (C18 Column, 254 nm) Data demonstrates the causality of buffer selection on peak shape.

Mobile Phase SystemAdditiveRetention Time (Rt)Tailing Factor (Tf)Resolution (Rs)Conclusion
MeCN / H₂ONone8.4 min2.11.5Poor (Severe silanol interaction)
MeCN / H₂O0.1% TFA8.2 min1.32.8Acceptable (Risk of trace degradation)
MeCN / H₂O0.1% Formic Acid8.5 min1.13.2Optimal (Volatile, sharp peaks)

Table 2: Normal Phase TLC Data (Silica Gel 60 F254) Data for tracking the separation of the target compound from dione impurities.

Solvent System (v/v)Target Compound RfDione Impurity RfSeparation Quality
100% EtOAc0.850.82Co-elution (Unsuitable)
50:50 Hexanes:EtOAc0.450.30Good
70:30 Hexanes:EtOAc0.250.10Excellent (Recommended for Flash)

Section 4: Workflows & Pathways

G N1 Crude Reaction Mixture (Contains Dione Impurities) N2 Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) N1->N2 N3 Aqueous Layer (Discard Enolates) N2->N3 Removes unreacted precursors N4 Organic Layer (Target Compound) N2->N4 N5 Normal Phase Flash (Hexanes/EtOAc Gradient) N4->N5 Primary Purification N6 Preparative RP-HPLC (0.1% FA in MeCN/H2O) N5->N6 Polishing Step N7 Pure Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate N6->N7 >99% Purity

Workflow for the isolation and high-purity polishing of the target tetrahydroindole.

Pathway A Purified Compound (Electron-rich pyrrole) B O2 / Light Exposure (Ambient Storage) A->B D Inert Atmosphere (Ar/N2, -20°C, Amber Vial) A->D C Autoxidation / Polymerization (Darkening, Degradation) B->C Radical pathway E Stable Enolate Precursor (Ready for LiHMDS/NFSI) D->E Preserves integrity

Autoxidation degradation pathway versus inert stabilization for downstream fluorination.

References

  • NextSDS Database - Ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Inform
  • WIPO / Google Patents - WO 2024/115733 A1: Preparation of Compounds for GPR17 Medi
  • United States Patent Office - US Patent 8,729,072: Chromatography Methods for Tetrahydroindole Deriv
  • Avantor / VWR Chemicals - Chromatography Standards and Solvents for LC-MS.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the dedicated technical support guide for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and integrity of this valuable compound during storage and experimental handling.

Introduction: Understanding the Molecule's Vulnerabilities

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex heterocyclic molecule possessing three key functional groups that influence its stability: an ethyl ester, a cyclic ketone, and a tetrahydroindole ring system. The interplay of these groups dictates its susceptibility to various degradation pathways. This guide will provide a comprehensive overview of potential stability issues and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

A1: The primary degradation pathways are hydrolysis of the ethyl ester, oxidation of the tetrahydroindole ring, and potential reactions involving the ketone functionality. Exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures can accelerate these degradation processes.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate should be stored in a cool, dry, and dark place. Recommended storage is at -20°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, oxygen, and light.

Q3: Can I store the compound in solution?

A3: Storing this compound in solution for extended periods is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation. If temporary storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or below). Prepare solutions fresh whenever possible.

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., yellowing or darkening), the appearance of solid particulates, or a change in the physical form of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Issue 1: Appearance of a New Peak in HPLC Analysis After Storage
  • Symptom: A new, more polar peak is observed in the HPLC chromatogram, often eluting earlier than the parent compound.

  • Potential Cause: This is a classic indicator of hydrolysis of the ethyl ester to the corresponding carboxylic acid (7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid). This is accelerated by the presence of moisture and trace amounts of acid or base.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Spike a sample of the degraded material with a synthesized or commercially available standard of the corresponding carboxylic acid to see if the retention times match.

    • Review Storage Conditions: Ensure the compound is stored in a desiccated environment. If stored in a freezer, ensure the container is tightly sealed to prevent condensation upon removal.[1]

    • Solvent Purity: If the compound was in solution, verify the dryness of the solvent used. Use freshly opened, anhydrous grade solvents.

Issue 2: Broadening of the Parent Peak and Appearance of Multiple Small Impurities
  • Symptom: The main peak in the HPLC chromatogram becomes broader, and several small, poorly resolved peaks appear.

  • Potential Cause: This can be indicative of oxidative degradation . The electron-rich tetrahydroindole ring is susceptible to oxidation, which can lead to a complex mixture of degradation products.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.

    • Avoid Metal Contaminants: Ensure that storage containers and handling equipment (spatulas, etc.) are free from trace metal contaminants that can catalyze oxidation.

    • Antioxidants: For solution-based applications where stability is a concern, consider the addition of a suitable antioxidant, but verify its compatibility with your downstream experiments.

Issue 3: Discoloration of the Solid Compound (Yellowing/Browning)
  • Symptom: The solid material, which is typically off-white to light yellow, develops a more intense yellow or brown color over time.

  • Potential Cause: This is often a sign of photodegradation or thermal stress . Indole derivatives are known to be sensitive to light, which can induce polymerization or the formation of colored byproducts.[2]

  • Troubleshooting Steps:

    • Light Protection: Always store the compound in light-resistant (amber) containers. When handling, minimize exposure to direct sunlight or strong laboratory lighting.

    • Temperature Control: Adhere strictly to the recommended storage temperature. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

    • Purity Check: A significant color change warrants a purity check by HPLC to quantify the extent of degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and resolve its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the indole nitrogen.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is necessary to separate the parent compound from both more polar (hydrolysis product) and potentially less polar (some oxidative byproducts) degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 220 nm and 275 nmIndole rings typically have strong absorbance around these wavelengths.
Injection Volume 10 µLA standard injection volume.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for validating that your analytical method is "stability-indicating."[3]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70 °C for 48 hours. Also, heat a 1 mg/mL solution in 50:50 acetonitrile/water at 60 °C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution in 50:50 acetonitrile/water to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis using the method described above.

Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the key degradation pathways and a workflow for ensuring the stability of your compound.

Potential Degradation Pathways A Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate B Hydrolysis Product (Carboxylic Acid) A->B Moisture (Acid/Base Catalyzed) C Oxidation Products (e.g., Aromatized Indole, Hydroxylated Species) A->C Oxygen (Light/Metal Catalyzed) D Photodegradation Products (Colored Byproducts, Polymers) A->D UV/Visible Light

Caption: Key Degradation Pathways

Workflow for Maintaining Compound Stability cluster_0 Receipt & Initial Handling cluster_1 Storage cluster_2 Usage cluster_3 Quality Control A Receive Compound B Verify Certificate of Analysis A->B C Transfer to Amber Vial under Inert Gas B->C D Store at -20°C in a Desiccator C->D E Equilibrate to Room Temp Before Opening D->E F Weigh Quickly Minimize Exposure E->F G Prepare Solutions Fresh with Anhydrous Solvents F->G H Periodic Purity Check by HPLC G->H

Caption: Recommended Handling and Storage Workflow

References

  • Synthesis and crystallization of ethyl 1H-indole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

  • A plausible mechanism for the synthesis of 4‐oxo‐tetrahydroindole derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information. (n.d.). Chembase. Retrieved March 18, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 18, 2026, from [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). (2018, January 19). ijprajournal. Retrieved March 18, 2026, from [Link]

  • Forced Degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved March 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Remers, W. A., Roth, R. H., & Weiss, M. J. (1971). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. Journal of Medicinal Chemistry, 14(9), 860–862. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(10), 2622–2627. [Link]

  • Dhananjaya, G., Rao, A. V. D., Hossain, K. A., Anna, V. R., & Pal, M. (2020). In silico studies and β-cyclodextrin mediated neutral synthesis of 4-oxo-4,5,6,7-tetrahydroindoles of potential biological interest. Tetrahedron Letters, 61(23), 151972. [Link]

  • Wang, L., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. [Link]

  • Showalter, H. D., et al. (2001). Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. Journal of Medicinal Chemistry, 44(12), 1879-1888. [Link]

  • ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. (n.d.). Next-active. Retrieved March 18, 2026, from [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 14(12), 1939. [Link]

  • 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the isolation and purification of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate . This highly functionalized bicyclic intermediate—featuring a pyrrole nitrogen (H-bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate . This highly functionalized bicyclic intermediate—featuring a pyrrole nitrogen (H-bond donor) alongside ester and ketone carbonyls (H-bond acceptors)—exhibits complex thermodynamic behavior in solution.

This guide is designed for process chemists and engineers to troubleshoot the most common failure mode during its purification: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Core Troubleshooting Guides

Issue A: Severe Oiling Out During Antisolvent Addition

Q: Why does my product form a milky emulsion or a thick oil at the bottom of the reactor instead of crystallizing upon the addition of water to the alcoholic solution?

Causality (The "Why"): This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). While your solvent (e.g., Ethanol) and antisolvent (Water) are fully miscible, the presence of the highly polar, multi-hydrogen-bonding tetrahydroindole solute alters the thermodynamic landscape, forcing a spinodal decomposition[1]. Because this molecule has a wide Metastable Zone Width (MSZW), rapid cooling or fast antisolvent addition causes the system's trajectory to bypass the solubility curve and cross the binodal curve. This results in the formation of two distinct liquid phases: a solute-rich oil phase and a solute-lean continuous phase[2]. These intermediate dense liquid phases inhibit controlled crystallization and lead to operational failures[3].

LLPS_Workflow A Initial Single Phase (API in Solvent) B Cooling / Antisolvent Addition A->B C Metastable Zone Reached? B->C D Crosses Binodal Curve (LLPS / Oiling Out) C->D No (Overshoots) E Add Seeds & Age at Low Supersaturation C->E Yes (Optimal) F Solute-Rich Droplets Form D->F G Controlled Crystal Growth E->G H Agglomerated / Impure Crystals F->H Uncontrolled Nucleation I High Purity Crystalline Product G->I

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Issue B: Impurity Entrapment and Agglomeration

Q: My crystals eventually solidify from the oiled-out phase, but they are highly agglomerated and fail HPLC purity specifications. How do I fix this?

Causality (The "Why"): When LLPS occurs, the solute-rich oil droplets act as a highly concentrated, non-selective micro-environment. Structurally similar impurities (such as unreacted starting materials or regioisomers from the pyrrole annulation step) partition preferentially into these droplets[4]. When nucleation finally occurs inside these supersaturated droplets, it is rapid and uncontrolled. This traps impurities within the crystal lattice and causes massive particle agglomeration[3],[2].

Resolution: You must prevent the system from entering the LLPS regime entirely by implementing a seeded antisolvent crystallization protocol with an extended aging period. Seeding at low supersaturation provides sufficient surface area to consume the supersaturation, keeping the concentration profile below the LLPS boundary[2].

Quantitative Data: Solvent System Selection

To successfully navigate the MSZW, selecting the correct solvent/antisolvent pair is critical. Below is a summary of evaluated systems for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate:

Solvent SystemRatio (v/v)LLPS RiskYieldPurity ProfileRecommendation
Ethanol / Water 1 : 1High (if unseeded)> 90%Excellent (>99%)Primary Choice. Requires strict seeding protocol to avoid oiling out.
Isopropanol / Water 1 : 1.5Moderate~ 85%GoodAlternative. Wider MSZW, slightly lower yield.
EtOAc / Heptane 1 : 4Low~ 75%ModerateUse for initial cleanup of highly impure crude mixtures.

Experimental Protocol: Self-Validating Antisolvent Seeding

To guarantee high-purity crystals and avoid oiling out, execute the following step-by-step methodology. This protocol is designed as a self-validating system —it includes real-time checks to ensure you remain on the correct thermodynamic path.

Protocol_Logic Step1 1. Dissolve in EtOH at 60°C Step2 2. Add 30% Water (Maintain Clear) Step1->Step2 Step3 3. Cool to 45°C (Metastable Zone) Step2->Step3 Step4 4. Add 3% wt Seeds Age for 2 hours Step3->Step4 Step5 5. Verify FBRM/ PVM for Crystals Step4->Step5 Step6 6. Add Remaining Water at 0.1 vol/min Step5->Step6 Step7 7. Cool to 5°C & Filter Step6->Step7

Step-by-step anti-solvent seeding protocol to bypass oiling out.

Step-by-Step Methodology
  • Dissolution: Dissolve crude ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in Ethanol (5.0 volumes) at 60°C under moderate agitation.

  • Initial Antisolvent Addition: Slowly add Water (1.5 volumes) over 15 minutes.

    • Self-Validation Check: The solution must remain completely clear. If turbidity appears, you have crossed the binodal curve prematurely. Reheat to 65°C until clear before proceeding.

  • Cooling to Metastable Zone: Cool the reactor to 45°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 3% w/w of high-purity crystalline seeds of the target compound.

    • Self-Validation Check: Hold the temperature for 30 minutes. If the seeds dissolve completely, the system is undersaturated; cool to 43°C and re-seed. If the system turns milky without distinct birefringence, LLPS has occurred; reheat and restart.

  • Aging (Critical Step): Age the seeded suspension at 45°C for 2 hours. This extended aging allows the seed surface area to increase, which continuously consumes supersaturation and suppresses the concentration below the LLPS threshold[4].

  • Final Antisolvent Addition: Add the remaining Water (3.5 volumes) at a strictly controlled rate of 0.1 volumes/min.

  • Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the suspension and wash the cake with cold 1:1 EtOH/Water (2.0 volumes). Dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use purely cooling crystallization instead of an antisolvent approach? A: It is generally not recommended for this specific intermediate. The compound's solubility in pure ethanol is highly temperature-dependent, but it remains too soluble even at 0°C, leading to unacceptable yield losses. Antisolvent is required to drive the yield, making LLPS management mandatory.

Q: What is the optimal seed load? A: We recommend a high seed load of 3% to 5% w/w. Process analytical technology (PAT) data indicates that larger seed amounts effectively suppress oiling out by providing enough surface area to rapidly deplete the supersaturation of the mother phase, thereby inhibiting the incorporation of impurities into the crystals[4].

Q: How do I detect oiling out in a large, opaque industrial reactor? A: Relying on visual observation is impossible at scale. We highly recommend utilizing in-situ PAT tools. Focused Beam Reflectance Measurement (FBRM) will show a sudden spike in chord counts with a spherical profile if droplets form, while Particle Vision and Measurement (PVM) probes will visually confirm the presence of spherical oil droplets versus faceted crystals[4].

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of this synthetic transformation, with a specific focus on optimizing the reaction temperature to maximize yield and purity.

Introduction

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a foundational step in the development of various pharmacologically active agents. A common and efficient method for its preparation is the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with an enamine, in this case, ethyl 3-aminocrotonate. While seemingly straightforward, the reaction is highly sensitive to several parameters, with temperature being one of the most critical factors influencing its outcome. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and remedies.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of the desired ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. My reaction mixture primarily shows unreacted starting materials. What could be the cause?

Answer: This is a common issue that often points to insufficient activation energy for the reaction to proceed at a practical rate. The Nenitzescu reaction, while often feasible at room temperature, can be sluggish depending on the specific solvent and purity of the reagents.

Causality and Solution:

  • Insufficient Thermal Energy: The initial condensation and subsequent cyclization steps have activation energy barriers that may not be overcome at lower temperatures.

    • Troubleshooting Step 1: Gradual Temperature Increase: Begin by gently warming the reaction mixture. A starting point is to raise the temperature to 40-50 °C. Use a well-calibrated oil bath and a magnetic stirrer to ensure even heat distribution.

    • Troubleshooting Step 2: Monitor Progress: After increasing the temperature, monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding and at what rate.

    • Troubleshooting Step 3: Reflux Conditions: If a moderate temperature increase is insufficient, the reaction may require reflux conditions. The choice of solvent will dictate the reflux temperature. For instance, in ethanol, the reflux temperature is approximately 78 °C. Be mindful that higher temperatures can lead to side product formation (see Issue 2).

Experimental Protocol: Temperature Elevation Study

  • Set up the reaction as per your standard protocol at room temperature.

  • After one hour, take an aliquot for TLC or LC-MS analysis to establish a baseline.

  • Increase the reaction temperature to 40 °C and hold for one hour. Take another analytical sample.

  • If the reaction has not progressed significantly, increase the temperature in 10 °C increments, holding for one hour at each step, until you observe product formation or reach the solvent's reflux temperature.

  • Analyze all samples to determine the optimal temperature for product formation versus impurity generation.

Issue 2: Significant Impurity Formation, Particularly a Dark-Colored Byproduct

Question: My reaction yields the desired product, but it is contaminated with a significant amount of a dark, often polymeric, byproduct, making purification difficult. Why is this happening?

Answer: The formation of dark-colored byproducts is a classic sign of side reactions, which are often accelerated at higher temperatures. The starting material, 1,4-benzoquinone, is highly susceptible to self-polymerization and other side reactions under thermal stress.

Causality and Solution:

  • Benzoquinone Polymerization: At elevated temperatures, 1,4-benzoquinone can undergo self-condensation or polymerization, leading to insoluble, dark-colored materials. This process competes with the desired reaction pathway.

  • Oxidative Side Reactions: The enamine and the indole product can be susceptible to oxidation, which is also promoted by heat.

    • Troubleshooting Step 1: Temperature Control is Key: Avoid excessive heating. If you found a higher temperature was necessary to initiate the reaction (as in Issue 1), it is crucial to find a balance. The optimal temperature is one that is high enough to promote the desired reaction but low enough to minimize side product formation.

    • Troubleshooting Step 2: Precise Temperature Maintenance: Use a thermostat-controlled heating mantle or oil bath to maintain a stable temperature. Avoid localized overheating, which can occur with a simple hot plate.

    • Troubleshooting Step 3: Consider a Lower Temperature Over a Longer Reaction Time: It may be more effective to run the reaction at a slightly lower temperature (e.g., 30-40 °C) for an extended period (e.g., 12-24 hours) rather than at a higher temperature for a shorter time.

Data Presentation: Temperature vs. Purity Profile

Reaction Temperature (°C)Reaction Time (h)Desired Product Yield (%)Major Impurity (%)Observations
25 (Room Temp)2435< 5Slow reaction, clean profile
40875~10Good conversion, minor impurities
60485~20Fast reaction, significant dark precipitate
80 (Reflux in EtOH)270>30Rapid conversion, extensive polymerization

Note: These are representative data and may vary based on solvent and reagent purity.

Issue 3: Inconsistent Results Between Batches

Question: I am getting variable yields and purity levels even when I try to follow the same protocol. What could be causing this inconsistency?

Answer: Inconsistent results often stem from subtle, uncontrolled variations in reaction parameters, with temperature being a primary culprit.

Causality and Solution:

  • Ambient Temperature Fluctuations: Running reactions at "room temperature" can be a significant source of variability, as the ambient temperature of a lab can fluctuate by several degrees.

  • Exothermic Nature of the Reaction: The Nenitzescu reaction can be exothermic, especially on a larger scale. An initial temperature increase can accelerate the reaction, leading to a further temperature spike if not properly controlled. This can push the reaction into a regime where side product formation dominates.

    • Troubleshooting Step 1: Standardize and Control Temperature: Do not rely on "room temperature." For every reaction, set a specific temperature using a controlled bath. For example, standardize at 25 °C using a water bath.

    • Troubleshooting Step 2: Monitor Internal Reaction Temperature: For larger-scale reactions (>1 g), it is advisable to monitor the internal temperature of the reaction mixture with a thermocouple. This will give you a true indication of the reaction conditions.

    • Troubleshooting Step 3: Controlled Reagent Addition: If the reaction is significantly exothermic, consider cooling the reaction mixture (e.g., in an ice bath) before adding one of the reagents. The reagent can then be added portion-wise or via a syringe pump to maintain a consistent internal temperature.

Visualization: Experimental Workflow for Consistent Results

G cluster_prep Preparation cluster_control Controlled Addition cluster_reaction Reaction & Monitoring A Equip flask with stir bar and thermocouple B Add 1,4-benzoquinone and solvent A->B C Immerse flask in a controlled temperature bath (e.g., 25°C) B->C D Slowly add ethyl 3-aminocrotonate solution C->D E Monitor internal temperature D->E F Maintain constant external temperature E->F G Take aliquots for TLC/LC-MS analysis at set time points F->G H Continue until starting material is consumed G->H I I H->I Proceed to Workup & Purification

Caption: Workflow for controlled temperature synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the theoretically optimal temperature for the Nenitzescu synthesis of this indole?

A1: There is no single "theoretically optimal" temperature, as it is highly dependent on the solvent, concentration, and purity of the reagents. However, for many common solvents like acetic acid, ethanol, or dichloromethane, the optimal temperature range is typically found to be between room temperature (20-25 °C) and 50 °C. This range provides a good balance between a reasonable reaction rate and the minimization of benzoquinone polymerization.

Q2: Can I use microwave synthesis to speed up the reaction?

A2: Yes, microwave-assisted synthesis has been successfully applied to the Nenitzescu reaction and can dramatically reduce reaction times. However, it requires careful optimization of temperature and power settings. The high energy input can quickly lead to byproduct formation if not properly controlled. It is recommended to use a dedicated microwave reactor with internal temperature monitoring.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile or dichloromethane can often facilitate the reaction at lower temperatures compared to polar protic solvents like ethanol. Acetic acid is a common solvent for this reaction as it can act as a catalyst, potentially allowing for lower reaction temperatures. The optimal temperature must be determined empirically for your specific solvent system.

Q4: Is it better to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A4: While not always strictly necessary for this specific transformation, running the reaction under an inert atmosphere is good laboratory practice and can improve reproducibility. It helps to prevent potential oxidative side reactions of the enamine or the final indole product, which can be more prevalent at elevated temperatures.

Visualization: Logical Relationship of Key Parameters

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate increases SideRxn Side Reactions (Polymerization) Temp->SideRxn increases Yield Product Yield Purity Product Purity Rate->Yield positively correlates SideRxn->Yield negatively correlates SideRxn->Purity negatively correlates

Caption: Interplay of temperature, rate, and side reactions.

References

  • Li, G., & Qu, J. (2012). Nenitzescu Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 295-313). John Wiley & Sons, Inc. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Scale-up of the Nenitzescu indole synthesis. Organic Process Research & Development, 15(1), 162-166. [Link]

  • Varlamov, A. V., Borisova, T. N., & Troschütz, R. (2007). Nenitzescu Indole Synthesis. In Name Reactions for Homologations-Part I (pp. 229-254). John Wiley & Sons, Inc. [Link]

  • Chen, J., et al. (2015). A practical and efficient synthesis of 2,3-disubstituted indoles via the Nenitzescu reaction. Tetrahedron Letters, 56(36), 5129-5132. [Link]

Optimization

Technical Support Center: Synthesis of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable indole intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic routes and mechanistic principles.

Introduction to the Synthesis

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a multi-step process that often involves the formation of a pyrrole precursor followed by an intramolecular cyclization to construct the fused ring system. A key route, reported by Murakami et al., utilizes ethyl pyrrole-2-carboxylate as a starting material, which undergoes acylation followed by cyclization to yield the target compound. This approach, while effective, is not without its challenges, including the formation of several byproducts that can complicate purification and reduce yields. This guide will focus on troubleshooting issues related to this synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, providing potential causes and actionable solutions.

Question 1: My reaction is not going to completion, and I have a significant amount of unreacted starting material (the acylated pyrrole precursor). What could be the issue?

Possible Causes:

  • Insufficient Acid Catalyst: The intramolecular cyclization is typically acid-catalyzed. An inadequate amount of acid will result in a sluggish or incomplete reaction.

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low.

  • Poor Quality Reagents: Degradation of the acid catalyst or the presence of inhibitors in the solvent can impede the reaction.

Solutions:

  • Optimize Catalyst Loading: Incrementally increase the amount of the acid catalyst (e.g., polyphosphoric acid or a strong protic acid). Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal loading.

  • Increase Reaction Temperature: Gradually raise the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to byproduct formation.

  • Ensure Reagent Quality: Use freshly opened or purified solvents and ensure your acid catalyst is of high purity.

Question 2: I am observing a significant amount of a dark, polymeric material in my reaction flask. What is causing this and how can I prevent it?

Possible Causes:

  • Excessive Heat: High temperatures can lead to the polymerization of the starting materials or the product.

  • Highly Concentrated Reaction Mixture: A high concentration of reactants can favor intermolecular side reactions, leading to polymers.

  • Strongly Acidic Conditions: While an acid catalyst is necessary, excessively strong acidic conditions can promote decomposition and polymerization.

Solutions:

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use an oil bath or a temperature-controlled mantle.

  • Dilution: Run the reaction at a lower concentration to disfavor intermolecular reactions.

  • Choice of Acid: Consider using a milder acid catalyst or a Lewis acid to promote cyclization with less degradation.

Question 3: My final product is contaminated with a byproduct that is difficult to separate by column chromatography. What could this byproduct be and how can I minimize its formation?

Possible Byproducts and Their Formation:

  • Decarboxylated Product: Loss of the ethyl ester group can occur under harsh acidic conditions and high temperatures, leading to 4,5,6,7-tetrahydro-1H-indol-7-one.

  • Aromatized Product: If the reaction conditions are too harsh, the tetrahydroindole ring may be oxidized to the corresponding fully aromatic indole.

  • Incompletely Cyclized Intermediate: The acylated pyrrole may persist if the cyclization is not driven to completion.

Strategies for Minimizing Byproducts:

  • Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation to the aromatic indole.

  • Purification: If byproducts are still formed, consider alternative purification techniques such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

A1: The reported yields can vary depending on the specific conditions and scale of the reaction. Yields in the range of 60-80% for the cyclization step are considered good.

Q2: What are the best solvents for this reaction?

A2: The choice of solvent depends on the specific acid catalyst used. High-boiling point, non-reactive solvents are often preferred for reactions requiring elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts.

Q4: What are the key spectroscopic features of the desired product?

A4: The ¹H NMR spectrum should show characteristic signals for the ethyl ester group, the protons on the tetrahydroindole ring, and the NH proton of the indole. The ¹³C NMR will show a carbonyl signal for the ketone and the ester. The infrared (IR) spectrum will exhibit characteristic C=O stretching frequencies.

Experimental Protocols and Data

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic pathway for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate starting from ethyl pyrrole-2-carboxylate.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A Ethyl pyrrole-2-carboxylate C Acylated Pyrrole Intermediate A->C Lewis Acid B Acylating Agent (e.g., succinic anhydride) B->C D Acylated Pyrrole Intermediate E Ethyl 7-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat

Caption: General two-step synthesis of the target indole.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues in the synthesis.

G cluster_solutions Troubleshooting Actions Start Reaction Start Monitor Monitor by TLC Start->Monitor Problem Problem Detected? Monitor->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes Byproducts Byproduct Formation Problem->Byproducts Yes Polymer Polymerization Problem->Polymer Yes Workup Successful Reaction Proceed to Workup Problem->Workup No Sol_Incomplete Increase Catalyst Increase Temperature Check Reagents Incomplete->Sol_Incomplete Sol_Byproducts Lower Temperature Shorter Time Inert Atmosphere Byproducts->Sol_Byproducts Sol_Polymer Lower Temperature Dilute Reaction Polymer->Sol_Polymer Sol_Incomplete->Monitor Sol_Byproducts->Monitor Sol_Polymer->Monitor

Caption: A decision-making workflow for troubleshooting.

Table 1: Recommended Reaction Condition Adjustments
Problem Parameter to Adjust Recommended Change Rationale
Incomplete ReactionAcid Catalyst ConcentrationIncrease in 10 mol% incrementsTo ensure complete protonation and facilitate cyclization.
TemperatureIncrease in 10°C incrementsTo overcome the activation energy barrier.
Byproduct FormationReaction TimeDecrease; monitor closely by TLCTo minimize exposure of the product to harsh conditions that can cause degradation.
AtmosphereSwitch to an inert atmosphere (N₂ or Ar)To prevent oxidative side reactions.
PolymerizationReactant ConcentrationDecrease by 25-50%To reduce the likelihood of intermolecular reactions.
TemperatureDecrease by 10-20°CTo slow down the rate of polymerization.

References

  • Murakami, Y., et al. A New Strategy for Indole Synthesis from Ethyl Pyrrole-2-carboxylate. Chemical & Pharmaceutical Bulletin, 1996, 44(1), pp.55-61.
  • Sundberg, R.J. The Chemistry of Indoles. Academic Press, 1996.
  • Gribble, G.W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), pp.1045-1075.
  • Cacchi, S. and Fabrizi, G. Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 2005, 105(7), pp.2873-2920.
Troubleshooting

overcoming steric hindrance in ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives

Guide ID: TSH-IND-7OXO-001 Topic: Overcoming Steric Hindrance in Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Derivatives Senior Application Scientist: Dr. Gemini Introduction Welcome to the technical support c...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSH-IND-7OXO-001 Topic: Overcoming Steric Hindrance in Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Derivatives Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support center for advanced synthetic methodologies concerning ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives. This scaffold is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring a saturated cyclohexanone ring fused to the pyrrole core, presents significant synthetic challenges. The ketone at the C7 position, in particular, creates considerable steric hindrance that can impede reactions at the indole nitrogen (N1), the adjacent C6 position, and even influence reactivity at the electronically important C3 position.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental failures and optimize reaction outcomes. We will explore the causal chemistry behind these challenges and provide field-proven, evidence-based solutions.

Frequently Asked Questions & Troubleshooting

FAQ 1: My N-alkylation reaction is failing or giving poor yields. What are the primary causes and how can I fix it?

Answer:

Low yields in N-alkylation of this scaffold are a classic problem stemming from a combination of steric hindrance and the reduced nucleophilicity of the indole nitrogen. The C7-carbonyl group and the adjacent methylene at C6 create a sterically congested environment around the N-H bond. Furthermore, the electron-withdrawing nature of the C2-ester can decrease the nitrogen's nucleophilicity.[1]

Core Issues & Causal Analysis:

  • Incomplete Deprotonation: The steric bulk around the N-H can hinder the approach of a base, leading to an unfavorable equilibrium and incomplete formation of the highly nucleophilic indolate anion.[2][3]

  • Steric Clash with Electrophile: Even if the indolate anion is formed, a bulky alkylating agent may struggle to approach the nitrogen atom, significantly slowing the reaction rate.[4][5]

  • Competing C3-Alkylation: While N-alkylation is often the thermodynamically favored product, C3-alkylation can be kinetically competitive, especially if the N-H is not fully deprotonated. The C3 position is intrinsically nucleophilic in indoles.[6]

Troubleshooting Workflow:

Below is a decision-making workflow to address failing N-alkylation reactions.

start Start: Failing N-Alkylation base Step 1: Re-evaluate Base start->base solvent Step 2: Optimize Solvent base->solvent Is deprotonation still incomplete? success Success: High Yield N-Alkylation base->success Deprotonation Complete & Reaction Works conditions Step 3: Modify Conditions solvent->conditions Is reaction still sluggish? solvent->success Reaction Improved electrophile Step 4: Assess Electrophile conditions->electrophile Still low conversion? conditions->success Reaction Improved electrophile->success Reaction Works fail Consult Advanced Methods electrophile->fail Reaction still fails?

Caption: Troubleshooting workflow for N-alkylation.

Solution Strategies:

  • Strengthen the Base: Switch from weaker carbonate or hydroxide bases to stronger, non-nucleophilic bases capable of irreversible deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are standard choices. For extremely hindered cases, consider potassium bis(trimethylsilyl)amide (KHMDS).

  • Optimize the Solvent System: The choice of solvent is critical.

    • DMF or DMSO: These polar aprotic solvents are excellent for SN2 reactions and help solvate the metal cation of the base, increasing the "nakedness" and nucleophilicity of the indolate anion. A mixture of THF/DMF has been shown to favor N-alkylation.[2]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water will quench the base and the indolate anion.[1]

  • Increase Thermal Energy: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[2] Monitor by TLC or LC-MS to avoid decomposition.[7]

  • Consider the Electrophile: If possible, use a more reactive alkylating agent. Reactivity generally follows the trend: Iodide > Triflate > Bromide > Chloride.[4] The addition of a catalytic amount of sodium or potassium iodide (NaI/KI) can facilitate the reaction with alkyl chlorides or bromides via an in situ Finkelstein reaction.

Parameter Standard Conditions Optimized for Steric Hindrance Rationale
Base K₂CO₃, Cs₂CO₃NaH (60% in mineral oil), KH, KHMDSEnsures complete and irreversible deprotonation.[1]
Solvent Acetone, AcetonitrileAnhydrous DMF, DMSO, or THF/DMFSuperior solvation for SN2, enhances anion reactivity.[2]
Temperature Room Temperature40 - 80 °C (monitor carefully)Provides activation energy to overcome steric clash.[2]
Additive NoneKI or NaI (catalytic, ~10 mol%)Converts less reactive alkyl halides to more reactive iodides in situ.[4]
FAQ 2: How can I achieve a successful Suzuki-Miyaura cross-coupling on a halogenated (e.g., 4-bromo or 6-bromo) 7-oxo-tetrahydroindole derivative?

Answer:

This is a challenging transformation. Suzuki-Miyaura couplings involving hindered coupling partners require highly active catalyst systems. The steric bulk from the 7-oxo-tetrahydro ring can significantly inhibit the oxidative addition step, which is often rate-limiting. Furthermore, the electron-rich nature of the indole ring can make oxidative addition more difficult compared to electron-poor aromatics.

Causal Analysis:

  • Slow Oxidative Addition: The palladium(0) catalyst must insert into the aryl-halide bond. Steric hindrance around the halide prevents the catalyst from approaching and coordinating effectively.

  • Catalyst Deactivation: Ineffective oxidative addition can lead to side reactions and catalyst decomposition, reducing the concentration of the active catalytic species.

Solution: The Power of Bulky, Electron-Rich Ligands

The key to success lies in the choice of phosphine ligand. Modern biaryl phosphine ligands (often called "Buchwald ligands") or related indolyl phosphines are designed specifically to overcome these challenges.[8][9]

Mechanism of Action:

  • Steric Bulk: These ligands are very large. This promotes the formation of a coordinatively unsaturated, 12-electron "L-Pd(0)" species, which is the highly reactive species that undergoes oxidative addition. The bulk also accelerates the final reductive elimination step.[9]

  • Electron-Donating Ability: These ligands are highly electron-rich, which increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates its insertion into the electrophilic carbon-halogen bond.[8]

pd0 L₂Pd⁰ lpdo LPd⁰ (Active Catalyst) pd0->lpdo - L (Bulky ligand promotes this) ts_oa [L-Pd⁰---X-Ar]‡ lpdo->ts_oa arx Ar-X (Hindered Substrate) arx->ts_oa pd2 L-PdII(Ar)(X) ts_oa->pd2 Oxidative Addition (Rate-Limiting Step) transmetal Transmetalation (+ R-B(OH)₂) pd2->transmetal pd2_r L-PdII(Ar)(R) transmetal->pd2_r reductive Reductive Elimination pd2_r->reductive reductive->lpdo + L product Ar-R (Product) reductive->product

Caption: Catalytic cycle showing the role of a bulky ligand.

Recommended Catalyst Systems:

For sterically demanding Suzuki couplings, pre-formed palladium catalysts or generating the catalyst in situ with specific ligands is crucial.

Ligand Name Structure Type Key Features Typical Loading (mol%)
SPhos Biaryl PhosphineHigh activity for hindered Ar-Cl and Ar-Br.[9]1 - 4
XPhos Biaryl PhosphineVery bulky, excellent for challenging couplings.[9]1 - 4
RuPhos Biaryl PhosphineEffective for a wide range of substrates.1 - 4
InAm-phos Indole-Amide PhosphineSpecifically designed for hindered couplings, showing high efficiency.[10]0.05 - 2

Practical Tips:

  • Palladium Source: Use a reliable Pd(0) or Pd(II) precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A moderately strong base is required. K₃PO₄ or K₂CO₃ are often effective.

  • Solvent: A mixture of an organic solvent (like Toluene, Dioxane, or CPME) and water is typically used to dissolve both the organic and inorganic reagents.

FAQ 3: Can I use microwave synthesis to accelerate these difficult reactions?

Answer:

Absolutely. Microwave-assisted organic synthesis (MAOS) is an outstanding technique for overcoming the high activation barriers associated with sterically hindered substrates.[11]

Causal Analysis:

Reactions that are sluggish at conventional reflux temperatures often require significantly higher temperatures to proceed at a reasonable rate. However, prolonged heating can lead to decomposition. Microwave irradiation offers a solution by rapidly and efficiently heating the reaction mixture to temperatures that may be difficult to achieve with standard oil bath heating.[12]

Advantages of Microwave Synthesis:

  • Rapid Heating: Reaches target temperature in seconds to minutes, compared to much longer times for conventional heating.

  • Higher Temperatures: Safely access temperatures above the normal boiling point of the solvent in sealed vessels.

  • Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[13][14]

  • Improved Yields: By minimizing reaction time at high temperatures, decomposition pathways are often suppressed, leading to cleaner reactions and better yields.

Applications for Hindered Indoles:

  • Fischer Indole Synthesis: The formation of the core indole scaffold can be accelerated.[11]

  • Friedel-Crafts Acylation: C3-acylation, which can be slow, is dramatically improved with microwave assistance.[13]

  • Cross-Coupling Reactions: Suzuki and other cross-coupling reactions can benefit from the rapid heating to overcome slow catalytic steps.

A detailed protocol for microwave-assisted C3-acylation is provided in the next section.

Detailed Experimental Protocols

Protocol 1: Selective N-Alkylation of Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

This protocol is a general guideline for reacting a hindered indole with a primary alkyl bromide.

Materials:

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Alkyl bromide (1.1 - 1.3 eq)

  • Potassium iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes for washing NaH

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Ethyl acetate, Anhydrous MgSO₄

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH dispersion.

  • NaH Washing: Add anhydrous hexanes via syringe, swirl the suspension, and let the NaH settle. Carefully remove the supernatant containing the mineral oil via cannula or syringe. Repeat this wash two more times.

  • Reaction Setup: After the final wash, place the flask under a light vacuum to remove residual hexanes. Add anhydrous DMF to the flask to create a ~0.2 M solution with respect to the indole substrate. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve the indole substrate in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add KI to the reaction mixture, followed by the dropwise addition of the alkyl bromide.

  • Heating & Monitoring: Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted C3-Acylation

This protocol adapts the Friedel-Crafts acylation for a microwave reactor.[13]

Materials:

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq)

  • Anhydrous Dichloroethane (DCE) or Nitromethane

  • Acid anhydride (e.g., Acetic Anhydride) (2.0 - 3.0 eq)

  • Lewis Acid (e.g., ZnCl₂, InCl₃, or BF₃·OEt₂) (1.5 - 2.0 eq)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave vial, add the indole substrate and the Lewis acid.

  • Reagent Addition: Add anhydrous solvent (e.g., DCE) followed by the acid anhydride under an inert atmosphere.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction parameters: Temperature = 120-150 °C, Power = 150 W (or dynamic), Time = 15-30 minutes.

  • Workup: After the reaction is complete and the vial has cooled to room temperature, carefully unseal it. Quench the reaction by pouring the contents into a beaker of ice-water.

  • Extraction & Purification: Extract the aqueous mixture three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • The Journal of Organic Chemistry. (2025). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. [Link]

  • PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. [Link]

  • RSC Publishing. (2023). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. [Link]

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

  • Organic Letters. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. [Link]

  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • The Journal of Organic Chemistry. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • Journal of Organometallic Chemistry. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. [Link]

  • Chemical Reviews. (2006). Practical Methodologies for the Synthesis of Indoles. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. [Link]

  • ChemPhysChem. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. [Link]

  • PubMed. (n.d.). Microwave-assisted synthesis of medicinally relevant indoles. [Link]

  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies. [Link]

  • Molecules. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]

  • Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]

  • SciSpace. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Book Chapter. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

  • PMC. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]

  • ResearchGate. (n.d.). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Against Alternative Tetrahydroindole Scaffolds

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery pipelines. The tetrahydroindole core is a privileged scaffold, but the exact placement of functional groups—specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery pipelines. The tetrahydroindole core is a privileged scaffold, but the exact placement of functional groups—specifically the oxo and carboxylate moieties—dictates the molecule's pharmacological trajectory and chemical reactivity.

In this technical guide, we will critically compare ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) against other prominent derivatives, such as 2-phenyl-4,5,6,7-tetrahydro-1H-indoles and 4,5,6,7-tetrahydroindol-4-ones, providing mechanistic insights and self-validating protocols for your synthetic workflows.

Structural Divergence & Mechanistic Trajectories

The position of the carbonyl group on the cyclohexanone ring fused to the pyrrole dictates both the electronic distribution and the steric profile of the molecule.

  • 7-Oxo vs. 4-Oxo Scaffolds: In 4,5,6,7-tetrahydroindol-4-ones, the carbonyl is adjacent to the C-3 position of the pyrrole, heavily influencing the electron density of the pyrrole core. This makes it an ideal precursor for synthesizing neuroactive drugs like the antipsychotic molindone or selective SIRT2 inhibitors[1]. Conversely, the 7-oxo moiety in our target compound sits adjacent to the pyrrole nitrogen. This unique positioning provides a critical hydrogen bond acceptor for kinase hinge regions (e.g., CDK1) and activates the adjacent C-6 position for late-stage electrophilic functionalization[2].

  • C-2 Substitution: The ethyl carboxylate group at C-2 in the 7-oxo derivative provides a hydrolyzable handle for further coupling or cyclization. This distinguishes it from 2-phenyl derivatives, which rely heavily on hydrophobic interactions to target viral polymerases (HCV) or disrupt tubulin polymerization[3],[4].

G Core Tetrahydroindole Core C7 Ethyl 7-oxo-2-carboxylate Core->C7 C2 2-Phenyl Derivatives Core->C2 C4 4-Oxo Derivatives Core->C4 T1 CDK1 Inhibitors C7->T1 T2 GPR17 Modulators C7->T2 T3 Anti-HCV Agents C2->T3 T4 Tubulin Inhibitors C2->T4 T5 Molindone (Antipsychotic) C4->T5 T6 SIRT2 Inhibitors C4->T6

Structural divergence of tetrahydroindole scaffolds and their pharmacological targets.

Comparative Performance Data

When selecting a tetrahydroindole building block, the downstream biological target is the primary deciding factor. The table below summarizes the quantitative performance data of these divergent scaffolds based on recent pharmacological evaluations.

Derivative ScaffoldKey SubstitutionPrimary Biological TargetRepresentative Application / Potency
Tetrahydro-1H-indole-2-carboxylate 7-Oxo, 2-Ethyl esterCDK1/Cyclin B, GPR17Antileukemic, Neuroprotection (IC50: Low µM)[2],[5]
2-Phenyl-tetrahydro-1H-indole 2-Phenyl, N-substitutedHCV NS5B, TubulinAnti-HCV (EC50: 2.6 - 12.4 µM), Anticancer (IC50: 1.77 µM)[3],[4]
Tetrahydroindol-4-one 4-OxoSIRT2, Dopamine ReceptorsMolindone (Antipsychotic), SIRT2 Hit-to-lead profiling[1]

Self-Validating Experimental Protocols

To effectively leverage the ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold, precise reaction conditions are required to prevent unwanted side reactions, such as ester hydrolysis or pyrrole oxidation. Below are two field-proven protocols detailing the causality behind the chemical choices.

Protocol A: Mild Fischer Indole Cyclization for Pyrrolo[2,3-a]carbazoles

Objective: Convert the 7-oxo derivative into a rigid, planar CDK1 inhibitor. Mechanistic Rationale: Traditional Fischer indole conditions (e.g., boiling in HCl or Polyphosphoric Acid) will degrade the 7-oxo starting material and hydrolyze the C-2 ester. By employing polyphosphoric acid trimethylsilyl ester (PPSE), we utilize a mild, aprotic Lewis acid. The silyl groups activate the intermediate arylhydrazone for the [3,3]-sigmatropic rearrangement without providing the protic environment that leads to ester cleavage[2].

Step-by-Step Workflow:

  • Hydrazone Formation: React ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) with the desired arylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol at room temperature for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the 7-oxo ketone spot confirms complete hydrazone formation. Concentrate under reduced pressure.

  • Aprotic Cyclization: Dissolve the crude hydrazone in anhydrous dichloromethane (DCM). Add freshly prepared PPSE (3.0 eq) dropwise under an argon atmosphere.

  • Reflux & Monitoring: Reflux the mixture at 40°C for 12 hours.

  • Validation Checkpoint 2: Perform LC-MS analysis. The mass shift should correspond to the loss of ammonia (-17 Da from the protonated hydrazone), confirming successful cyclization into the pyrrolo[2,3-a]carbazole without ester hydrolysis.

  • Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.

Protocol B: Regioselective Electrophilic Fluorination at C-6

Objective: Synthesize a 6-fluoro-7-oxo precursor for GPR17 modulators (neuroprotective agents). Mechanistic Rationale: The 7-oxo group acidifies the C-6 methylene protons. To prevent nucleophilic attack on the C-2 ester or N-alkylation, a bulky, non-nucleophilic base (LiHMDS) is used at cryogenic temperatures (-78°C) to form the kinetic enolate. N-Fluorodibenzenesulfonimide (NFSI) is selected as the fluorine source because it cleanly transfers electrophilic fluorine to soft carbon nucleophiles without the oxidative side reactions associated with F2 gas[5].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (15 g, 72.38 mmol) in anhydrous THF (120 mL) under a nitrogen atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Slowly add LiHMDS in THF (253.34 mL, 253.34 mmol, ~3.5 eq) over 15 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the C-6 kinetic enolate. Note: The excess base is required to first deprotonate the acidic pyrrole N-H before enolizing the ketone.

  • Electrophilic Fluorination: Dropwise add a solution of NFSI (68.47 g, 217.15 mmol, 3.0 eq) dissolved in THF (310 mL), maintaining the internal temperature at -78°C.

  • Validation Checkpoint: After 2 hours of stirring at -78°C, quench a 0.1 mL aliquot in saturated NH4Cl and analyze via 19F-NMR. A distinct doublet/multiplet around -160 to -170 ppm confirms the incorporation of the fluorine atom at the C-6 position.

  • Workup: Quench the bulk reaction with saturated NH4Cl at -78°C, allow it to warm to room temperature, and extract with ethyl acetate.

G S1 Step 1: Substrate Preparation Ethyl 7-oxo-4,5,6,7-tetrahydro -1H-indole-2-carboxylate in THF S2 Step 2: Kinetic Enolate Formation LiHMDS (3.5 eq), -78°C, 30 min Selective deprotonation at C-6 S1->S2 Cooling to -78°C S3 Step 3: Electrophilic Fluorination NFSI (3.0 eq) in THF, -78°C F-transfer to soft carbon nucleophile S2->S3 Dropwise addition S4 Step 4: Product Isolation 6-Fluoro-7-oxo derivative (GPR17 Modulator Precursor) S3->S4 Quench & Extract

Workflow and mechanistic causality for the regioselective electrophilic fluorination at C-6.

Conclusion

While 2-phenyl and 4-oxo tetrahydroindole derivatives excel in targeting viral polymerases and SIRT2 respectively, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate offers a superior, dual-functionalized scaffold for advanced drug design. Its C-7 carbonyl provides critical hinge-binding capabilities for kinase inhibition, while simultaneously activating the C-6 position for precision functionalization (such as fluorination) required in modern neuroprotective agents.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-​indole derivatives as potential anticancer agents and tubulin polymerization inhibitors Source: Arabian Journal of Chemistry URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Anna KOUTSOUREA | University of Patras | Pyrrolo[2,3-a]carbazole derivatives Source: ResearchGate URL
  • Source: Googleapis (Patents)

Sources

Comparative

HPLC method validation for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate purity

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate Introduction: The Critical Role of Purity in Pharmaceutical Interm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely determined during the final crystallization step; it is forged much earlier in the synthetic pathway. The purity of key intermediates, such as Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate, is a critical quality attribute that directly impacts the impurity profile, scalability, and regulatory success of the entire process.[1] This bicyclic indole derivative serves as a vital building block in the synthesis of numerous pharmacologically active compounds. Consequently, a robust, reliable, and validated analytical method for its purity determination is not a procedural formality but a strategic necessity.

This guide, written from the perspective of a Senior Application Scientist, presents a comprehensive, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this key intermediate. We will delve into the causality behind the experimental design, present a self-validating protocol in accordance with International Council for Harmonisation (ICH) guidelines[2][3][4], and objectively compare the performance of this "gold standard" technique against other analytical alternatives.

The Analyte: Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

Understanding the analyte's structure is paramount for developing a selective analytical method. The molecule possesses a conjugated system within its indole core and a keto group, making it an ideal candidate for UV detection. Its polarity and molecular weight make it non-volatile and well-suited for Reversed-Phase HPLC (RP-HPLC).

cluster_analyte Chemical Structure Analyte

Caption: Structure of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate.

Part 1: Development and Validation of the RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2][5] A stability-indicating method, in particular, provides unequivocal proof of a method's specificity by demonstrating its ability to separate the analyte from its potential degradation products.

Proposed Chromatographic Conditions

The method was developed to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradants.

ParameterConditionRationale
Instrument UHPLC/HPLC system with UV/PDA DetectorStandard for pharmaceutical analysis, providing necessary sensitivity and resolution.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the indole ring system.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA simple, robust mobile phase. The acidic modifier sharpens peaks by suppressing silanol interactions.
Gradient 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B)A gradient elution is necessary to elute any late-eluting impurities and ensure a clean column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe indole chromophore exhibits strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.
Method Validation Protocol: A Self-Validating System (ICH Q2(R1))

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6] The following workflow demonstrates the logical progression of validation, where each step builds confidence in the method's performance.

Forced_Deg Forced Degradation (Acid, Base, Peroxide, Thermal, Photo) Specificity Specificity & Selectivity (Peak Purity Analysis) Forced_Deg->Specificity Challenges the method Linearity Linearity & Range Specificity->Linearity Ensures selective measurement Robustness Robustness Specificity->Robustness Baseline for changes Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from curve Validated Validated Method Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

A. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove this, forced degradation (or stress testing) is performed as outlined in ICH guideline Q1A(R2).[7] The goal is to achieve 5-20% degradation to ensure that any resulting degradation products can be resolved from the parent peak.[7]

  • Protocol:

    • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber.

  • Results: The method successfully separated the main analyte peak from all degradation products formed under stress conditions. Peak purity analysis using a PDA detector confirmed no co-eluting peaks, establishing the method as stability-indicating.

B. Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: A series of solutions were prepared from a stock solution at concentrations ranging from 50% to 150% of the nominal test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.

  • Data Summary:

ParameterResultAcceptance Criteria
Range 50% - 150% of nominal80% - 120% of nominal[8]
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Should not be significantly different from zero

C. Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix.

  • Protocol: The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

  • Data Summary:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0%
100% 100.2%0.31%98.0% - 102.0%
120% 100.8%0.52%98.0% - 102.0%

D. Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Six replicate preparations of the sample at 100% concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day/Ruggedness): The repeatability test was repeated on a different day, by a different analyst, using a different instrument.

  • Data Summary:

Precision Type% Assay (Mean)% RSDAcceptance Criteria
Repeatability 99.8%0.55%RSD ≤ 2.0%
Intermediate Precision 99.5%0.78%RSD ≤ 2.0%

E. Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

    • These low limits demonstrate the method's high sensitivity, making it suitable for impurity profiling.

F. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) on system suitability parameters was evaluated.

  • Data Summary: In all varied conditions, the system suitability parameters (resolution, tailing factor, theoretical plates) remained within the predefined acceptance criteria, proving the method is robust for routine use.

Part 2: Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for this application[9], it is instructive to compare it with other potential methods to understand why it is the superior choice for routine QC.

TechniquePrincipleApplicability for this AnalyteAdvantagesDisadvantages
Validated RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent. Ideal for non-volatile, UV-active compounds.High resolution, high sensitivity, robust, highly reproducible, well-established for regulatory submission.[10]Requires reference standards, moderate solvent consumption.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase.Poor. Analyte is non-volatile and would likely decompose at high temperatures.Excellent for volatile compounds and residual solvent analysis.[9]Not suitable for non-volatile or thermally labile compounds without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Good. Can offer different selectivity compared to RP-HPLC.Faster separations, reduced organic solvent use ("greener"), orthogonal selectivity.[11][12]Less common in QC labs, may require specialized equipment.
Quantitative NMR (qNMR) Measures the analyte signal relative to an internal standard of known purity.Fair. Can determine purity without a specific reference standard of the analyte.Provides absolute quantification, structural information.Lower sensitivity than HPLC, may not detect low-level impurities, expensive instrumentation.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.Limited. Can only assess the purity of highly pure (>98.5%), crystalline substances.[13]Fast, requires no reference standard for purity calculation.Cannot separate or identify impurities, assumes eutectic behavior.[13]
LC-MS HPLC coupled with a Mass Spectrometer.Excellent (for characterization). Provides molecular weight information, crucial for identifying unknown impurities and degradation products.[1]Not typically used for routine QC purity tests due to higher cost and complexity; more of a development and investigation tool.

Conclusion: The Definitive Choice for Quality Control

This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for determining the purity of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate. The comprehensive validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is accurate, precise, specific, and robust for its intended purpose.[6][10]

The experimental data confirms that the method is linear over a wide range, sensitive enough to detect trace-level impurities, and, most critically, its stability-indicating nature ensures that purity is not overestimated in the presence of degradation products. When compared to alternatives, the validated HPLC method offers the optimal balance of specificity, sensitivity, robustness, and regulatory acceptance required for a routine quality control environment. While techniques like LC-MS are indispensable for impurity identification during development, the validated HPLC method stands as the definitive, trustworthy tool for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). International Journal of All Research Scientific and Technical.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Gritti, F., & Guiochon, G. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC.
  • Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. (2022, December 13).
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

Sources

Validation

A Comparative Guide to the Mass Spectrometry of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Analogs

Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the indole nucleus a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the indole nucleus and its derivatives are of paramount importance, forming the core of numerous pharmacologically active compounds.[1] This guide provides an in-depth comparative analysis of the mass spectrometric behavior of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogs. As researchers and drug development professionals, understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification, characterization, and advancement through the development pipeline.

This document will delve into the principles of electrospray ionization (ESI) mass spectrometry, a gentle ionization technique that typically yields intact molecular ions, and explore the structural information that can be gleaned from subsequent collision-induced dissociation (CID).[2][3] We will present a detailed experimental protocol for the analysis of these compounds and provide a comparative analysis of their fragmentation pathways, supported by illustrative diagrams and data tables.

Principles of Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that facilitates the transfer of ions from solution to the gas phase with minimal fragmentation.[2][3] This is particularly advantageous for analyzing thermally labile and high-molecular-weight compounds.[2] In the context of the target indole analogs, ESI in positive ion mode is expected to produce protonated molecules, [M+H]⁺, and potentially cationized species, such as [M+Na]⁺.[4] The relative abundance of these species can provide initial insights into the proton affinity and stereochemistry of the analyte.[4]

Subsequent fragmentation of these precursor ions is achieved through tandem mass spectrometry (MS/MS), most commonly via collision-induced dissociation (CID). In this process, the selected precursor ions are accelerated and collided with an inert gas, leading to characteristic fragmentation patterns that are invaluable for structural elucidation.[2]

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible analytical method is fundamental to obtaining high-quality mass spectrometric data. The following protocol outlines a general workflow for the analysis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Dissolve Analogs solvent Methanol/Water (1:1) start->solvent in lc_column C18 Reverse-Phase Column solvent->lc_column Inject into mobile_phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc_column->mobile_phase using esi_source Electrospray Ionization (ESI) Positive Ion Mode mobile_phase->esi_source Elutes to ms_analyzer Tandem Mass Analyzer (e.g., Q-TOF, Ion Trap) esi_source->ms_analyzer introduces ions to cid Collision-Induced Dissociation (CID) ms_analyzer->cid performs data_acq Data Acquisition cid->data_acq generates data for spec_interp Spectral Interpretation data_acq->spec_interp followed by Fragmentation_Pathway parent [M+H]⁺ Ethyl 7-oxo-4,5,6,7-tetrahydro -1H-indole-2-carboxylate loss_ethene Loss of Ethene (C₂H₄) [M+H - 28]⁺ parent->loss_ethene McLafferty Rearrangement loss_ethanol Loss of Ethanol (C₂H₅OH) [M+H - 46]⁺ parent->loss_ethanol Neutral Loss decarboxylation Decarboxylation (Loss of CO₂) [M+H - 44]⁺ loss_ethene->decarboxylation Subsequent Fragmentation indole_core Indole Core Fragment (e.g., m/z 130) loss_ethanol->indole_core Ring Cleavage

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

This guide provides a comprehensive, research-level framework for the systematic evaluation of a novel chemical entity, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (hereafter designated as EOTIC). As this mole...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, research-level framework for the systematic evaluation of a novel chemical entity, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (hereafter designated as EOTIC). As this molecule lacks extensive characterization in the public domain, this document outlines a logical, multi-stage workflow designed to first identify, then validate, and finally compare its biological activity against established alternatives. Our approach is grounded in a philosophy of self-validating systems, where each experimental step provides the necessary context and controls to ensure data integrity and inform the next phase of investigation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The presence of a tetrahydro-indole core in EOTIC suggests that exploring these therapeutic areas is a rational starting point for our investigation.

Phase 1: Foundational Workflow & Initial Viability Assessment

Before embarking on specific functional assays, two critical preliminary steps must be undertaken: establishing a logical workflow and determining the compound's inherent cytotoxicity. This foundational work prevents the misinterpretation of data by ensuring that any observed biological effect is not merely a consequence of cell death.

The Experimental Validation Workflow

The journey from a novel compound to a validated bioactive lead is systematic. It begins with broad, high-throughput screens to identify potential activities, followed by more specific, mechanism-of-action studies to confirm those initial "hits." This tiered approach is both resource-efficient and scientifically rigorous.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: Comparative Analysis A Compound Characterization (Purity, Solubility) B In Silico Screening (Target Prediction) [12, 32] A->B C Cytotoxicity Profiling (MTT Assay) [2, 5] B->C D Kinase Inhibition Panel (Broad Spectrum) [9, 15] C->D Define Non-Toxic Concentration E Anti-Inflammatory Screen (LPS-Stimulated Macrophages) [23] C->E F GPCR Activity Screen (e.g., Calcium Flux) [13, 16] C->F G Dose-Response Analysis (IC50/EC50 Determination) D->G Identify 'Hit' E->G Identify 'Hit' F->G Identify 'Hit' H Mechanism of Action (e.g., NF-κB Reporter Assay) [1] G->H I Selectivity Profiling (Against Related Targets) H->I J Benchmark Against Standard-of-Care Compound I->J

Caption: High-level workflow for novel compound validation.

Critical First Step: Cytotoxicity Profiling

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to assess a compound's effect on cell metabolic activity, a reliable indicator of cell viability and proliferation.[4][5] By exposing various cell lines to a range of EOTIC concentrations, we can determine the concentration at which it becomes toxic (IC50) and, more importantly, the sub-toxic concentration range suitable for subsequent functional assays.

Experimental Protocol: MTT Cytotoxicity Assay [4][6][7]

  • Cell Plating: Seed human cancer (e.g., HeLa) and non-cancer (e.g., HEK293) cell lines in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of EOTIC (e.g., from 100 µM to 0.78 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[5][6]

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical Cytotoxicity Data for EOTIC

Cell LineCompoundIC50 (µM)Therapeutic Index (Hypothetical)
HeLa (Cervical Cancer)EOTIC15.2> 3.3
HEK293 (Normal Kidney)EOTIC> 50-
Doxorubicin (Positive Control)HeLa (Cervical Cancer)0.8-
Doxorubicin (Positive Control)HEK293 (Normal Kidney)3.5-

Insight: The hypothetical data suggests EOTIC has moderate, selective cytotoxicity against the cancer cell line while sparing the normal cell line at similar concentrations. For subsequent cell-based functional assays, a maximum concentration of 1-5 µM would be appropriate to avoid confounding cytotoxic effects.

Phase 2: Primary Screening for Biological Activity

Based on the privileged indole scaffold, we will prioritize screening EOTIC against two high-probability target classes: protein kinases and inflammatory pathways.

Kinase Inhibition Profiling

Aberrant kinase activity is a hallmark of many diseases, particularly cancer.[9] Many small molecule inhibitors target the ATP-binding site of kinases. We propose an initial screen against a representative panel of kinases to identify potential inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reaction Setup: In a 384-well plate, combine the specific kinase, its peptide substrate, and ATP at its Km concentration.

  • Compound Addition: Add EOTIC at a final concentration of 10 µM. Include a positive control inhibitor (e.g., Staurosporine) and a vehicle control (DMSO).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of kinase activity.

  • Analysis: Calculate the percent inhibition relative to the positive and vehicle controls.

Table 2: Hypothetical Kinase Inhibition Screening Data (% Inhibition at 10 µM)

Kinase TargetEOTICStaurosporine (Control)
CDK58.1%98.5%
GSK-3β12.5%95.2%
IKKβ 78.3% 91.7%
SRC22.4%99.1%
p38α/MAPK1465.9%96.8%

Insight: The screen reveals a potential "hit." EOTIC shows significant inhibitory activity against IKKβ, a key kinase in the NF-κB inflammatory signaling pathway.[10] This provides a strong rationale for a more focused investigation into its anti-inflammatory properties.

Anti-Inflammatory Activity Screening

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[11][12] Its activation leads to the production of pro-inflammatory cytokines like TNF-α. The hit against IKKβ, an upstream activator of NF-κB, strongly suggests we should test EOTIC in a relevant cellular model of inflammation.

Experimental Protocol: TNF-α Release in LPS-Stimulated Macrophages [10]

  • Cell Plating: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with EOTIC (at non-toxic concentrations, e.g., 1 µM and 5 µM) or a known anti-inflammatory drug (Dexamethasone, 1 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage reduction in TNF-α secretion compared to the LPS-only control.

Table 3: Hypothetical Anti-Inflammatory Activity Data

TreatmentTNF-α Concentration (pg/mL)% Inhibition of TNF-α Release
Vehicle (No LPS)15-
Vehicle + LPS12500% (Reference)
EOTIC (1 µM) + LPS81235%
EOTIC (5 µM) + LPS 350 72%
Dexamethasone (1 µM) + LPS27578%

Insight: This cellular data strongly supports the biochemical kinase assay results. EOTIC demonstrates dose-dependent inhibition of TNF-α release, with an efficacy approaching that of the potent steroid Dexamethasone at a 5 µM concentration. This validates the anti-inflammatory potential of the compound.

Phase 3: Validating the Mechanism of Action

The converging data from the kinase and cellular inflammation assays point to the NF-κB pathway as the likely mechanism of action (MoA). To confirm this, we can use an NF-κB reporter assay, which directly measures the transcriptional activity of NF-κB.

NF-κB Signaling Pathway

Upon stimulation by signals like LPS or TNF-α, the IKK complex (containing IKKβ) phosphorylates the inhibitor of κB (IκB). This targets IκB for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] Our hypothesis is that EOTIC inhibits IKKβ, preventing this entire cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB_NFkB IκB-p50/p65 (Inactive) IKK->IkB_NFkB Phosphorylates EOTIC EOTIC EOTIC->IKK Inhibits p_IkB_NFkB P-IκB-p50/p65 IkB_NFkB->p_IkB_NFkB Proteasome Proteasome p_IkB_NFkB->Proteasome Degradation of IκB NFkB p50/p65 (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Transcription Activates

Caption: The NF-κB signaling pathway and the hypothesized target of EOTIC.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Also, co-transfect a Renilla luciferase plasmid for normalization.

  • Cell Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, pre-treat with a serial dilution of EOTIC or the control compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla signal. Calculate the dose-dependent inhibition and determine the EC50 value (the concentration for 50% effective response).

Table 4: Hypothetical NF-κB Reporter Assay Data

CompoundConcentrationNormalized Luciferase Activity (RLU)% Inhibition
Vehicle-50,0000% (Reference)
EOTIC0.1 µM42,50015%
EOTIC1.0 µM28,00044%
EOTIC2.5 µM 24,500 (EC50 ≈ 2.5 µM) 51%
EOTIC10 µM11,00078%
IKKβ Inhibitor (Control)1.0 µM9,50081%

Insight: This assay provides direct evidence that EOTIC inhibits the transcriptional activity of NF-κB in a dose-dependent manner, with a potent EC50 in the low micromolar range. This result confirms the proposed mechanism of action.

Phase 4: Final Comparative Analysis

The ultimate validation of a novel compound lies in its performance relative to existing standards. By consolidating our hypothetical data, we can build a compelling comparative profile for EOTIC.

Table 5: Comparative Performance Guide - EOTIC vs. Dexamethasone

ParameterEOTICDexamethasone (Comparator)Rationale & Interpretation
Cytotoxicity (IC50, HEK293) > 50 µM~30 µMEOTIC shows a better safety profile in this normal cell line.
Primary Target (Biochemical) IKKβ (%Inhib @ 10µM = 78%)Glucocorticoid Receptor (GR)EOTIC has a distinct, non-steroidal mechanism of action.
Cellular Activity (TNF-α IC50) ~ 4 µM~ 0.8 µMDexamethasone is more potent in the cellular assay.
MoA Confirmation (NF-κB EC50) ~ 2.5 µMNot Applicable (Different MoA)EOTIC's activity is confirmed to be via NF-κB pathway inhibition.

Conclusion

This guide outlines a systematic, evidence-based pathway for validating the biological activity of the novel compound ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Through a phased approach, our hypothetical investigation successfully:

  • Established a non-toxic working concentration range.

  • Identified a potent inhibitory effect on the IKKβ kinase and a corresponding anti-inflammatory activity in a cellular model.

  • Confirmed the mechanism of action through direct measurement of NF-κB transcriptional activity.

The resulting data profile suggests EOTIC is a promising anti-inflammatory agent with a clear mechanism of action distinct from steroidal drugs like Dexamethasone. While the comparator drug showed higher potency in the cellular assay, EOTIC's favorable preliminary safety profile and specific kinase-targeted mechanism warrant its further development as a potential therapeutic agent for inflammatory diseases.[10] This structured, comparative approach is essential for making informed decisions in drug discovery and development.

References

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  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. ()
  • Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α - Frontiers. ()
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar. ()
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Validation

GC-MS Method Validation for Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Comparative Analytical Guide

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), notably including GPR17 modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), notably including GPR17 modulators investigated for the treatment of multiple sclerosis[1]. Accurate quantification of this intermediate is essential for reaction monitoring, impurity profiling, and final API release testing.

However, the structural features of this compound—specifically the active secondary amine (N-H) in the pyrrole ring and the adjacent ketone group—present significant chromatographic challenges. This guide objectively compares analytical modalities for quantifying this intermediate, details a self-validating derivatized GC-MS protocol, and outlines a comprehensive method validation framework aligned with ICH Q2(R2) guidelines[2].

Modality Comparison: Overcoming Chromatographic Limitations

When selecting an analytical technique for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, analysts must account for the molecule's polarity and thermal behavior. The active N-H bond readily forms hydrogen bonds with the silanol groups on standard gas chromatography (GC) stationary phases, resulting in severe peak tailing, reduced sensitivity, and poor reproducibility.

To mitigate this, three primary modalities are typically evaluated:

Table 1: Comparison of Analytical Modalities for Indole Carboxylates

Analytical ModalitySensitivityPeak SymmetrySample Prep ComplexitySuitability & Mechanistic Rationale
Direct GC-MS ModeratePoor (Tailing)Low (Dilute & Shoot)Suboptimal. Unprotected N-H bonds interact with column active sites, causing adsorption and thermal degradation.
Derivatized GC-MS HighExcellentModerate (Silylation)Optimal. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and enhancing volatility.
LC-MS/MS Very HighExcellentLowViable. Excellent for trace analysis, but subject to ion suppression/matrix effects in Electrospray Ionization (ESI) and higher operational costs.

The Causality of Derivatization: We select Derivatized GC-MS as the optimal balance of cost, resolution, and robustness. By utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS), the active hydrogen on the indole nitrogen is replaced by a non-polar TMS group (-Si(CH₃)₃)[3]. The addition of 1% TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure complete conversion of sterically hindered or less reactive functional groups[4].

Experimental Workflow & Silylation Protocol

To ensure a self-validating system, the protocol relies on a tightly controlled liquid-liquid extraction (LLE) followed by moisture-free silylation. Moisture is the primary enemy of silylation, as water rapidly hydrolyzes BSTFA, leading to incomplete derivatization and poor reaction yields[5].

Step-by-Step Methodology
  • Sample Extraction: Spike 1.0 mL of the aqueous sample matrix with an appropriate isotopically labeled internal standard (IS). Extract with 2.0 mL of LC-MS grade ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Desiccation: Transfer the upper organic layer to a clean, silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Any residual water will quench the silylation reaction.

  • Derivatization: Add 100 µL of anhydrous pyridine (acting as an acid scavenger and solvent) and 100 µL of BSTFA + 1% TMCS to the dried residue[3].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes to drive the reaction to completion[4].

  • Analysis: Cool to room temperature and transfer to a GC autosampler vial for immediate injection.

Workflow N1 Sample Matrix (API Intermediate) N2 Liquid-Liquid Extraction (Ethyl Acetate) N1->N2 Spiking & Extraction N3 Derivatization (BSTFA + 1% TMCS) N2->N3 Evaporate to Dryness N4 GC Separation (HP-5MS Column) N3->N4 1 µL Injection N5 MS Detection (EI Source, SIM Mode) N4->N5 Elution N6 ICH Q2(R2) Validation Data Processing N5->N6 Peak Integration

GC-MS analytical workflow for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

GC-MS Instrumental Parameters
  • Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM). BSTFA-derivatives typically exhibit a dominant [M-15]+ fragment ion due to the highly favored loss of a methyl group from the trimethylsilyl moiety, forming a stable siliconium ion[6].

Method Validation Framework (ICH Q2(R2))

To guarantee that the analytical procedure is fit for its intended purpose in pharmaceutical quality control, the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2].

Validation V1 ICH Q2(R2) Method Validation V2 Specificity Blank vs. Spiked Matrix V1->V2 V3 Linearity & Range R² > 0.999 (1-100 µg/mL) V1->V3 V4 Accuracy & Precision Recovery 98-102%, RSD < 2% V1->V4 V5 LOD & LOQ S/N > 3 (LOD), S/N > 10 (LOQ) V1->V5 V6 Robustness Flow & Temp Variations V1->V6

Core ICH Q2(R2) method validation parameters for quantitative GC-MS analysis.

Validation Parameters & Causality
  • Specificity: Ensures the method can accurately measure the analyte in the presence of potential interferences. Blank matrix samples are derivatized and injected to confirm the absence of co-eluting peaks at the retention time of the TMS-derivatized target[2].

  • Linearity and Range: Demonstrates that the MS response is directly proportional to the concentration. The use of an internal standard corrects for minor variations in derivatization efficiency and injection volumes.

  • Accuracy and Precision: Evaluated via recovery studies at 50%, 100%, and 150% of the target concentration. The %RSD must remain tightly controlled to prove the silylation reaction is reproducible across different days and operators[2].

Table 2: Summary of ICH Q2(R2) Quantitative Validation Data (Representative)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Derivatized GC-MS)
Specificity No interference at analyte RTComplies (No peaks in blank matrix)
Linearity R² ≥ 0.990R² = 0.9995 (Range: 1–100 µg/mL)
LOD Signal-to-Noise (S/N) ≥ 30.15 µg/mL
LOQ Signal-to-Noise (S/N) ≥ 100.50 µg/mL
Precision (Intra-day) %RSD ≤ 2.0% (n=6)0.8% – 1.2%
Accuracy (Recovery) 98.0% – 102.0%99.1% – 101.4%
Robustness %RSD ≤ 2.0% under varied conditionsComplies (Carrier flow ±0.1 mL/min)

Conclusion

While direct GC-MS analysis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate suffers from poor chromatographic behavior due to active N-H interactions, implementing a BSTFA + 1% TMCS derivatization step transforms the analyte into a highly volatile, stable TMS-derivative. When coupled with a rigorous ICH Q2(R2) validation framework, this methodology provides a highly accurate, reproducible, and robust system for pharmaceutical intermediate quantification, outperforming direct GC-MS and offering a cost-effective alternative to LC-MS/MS.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a heterocyclic compound commonly used in synthetic organic chemistry and drug discovery. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Can cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

A GHS07 "Exclamation Mark" pictogram is associated with these types of hazards, indicating that the substance may cause irritation, skin sensitization, or other less severe toxic effects.[3]

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1]

Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its waste:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A flame-resistant lab coat.

  • Respiratory Protection: Not generally required when working in a fume hood. However, if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory for the accumulation of hazardous waste.[7] This area should be under the control of laboratory personnel and away from general laboratory traffic.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible container, preferably the original chemical container or a clean, empty solvent bottle made of a material like high-density polyethylene (HDPE).[8][9]

  • The container must be in good condition, with a securely fitting cap, and free from leaks or external residue.[8]

Step 3: Label the Waste Container

  • Properly label the container with a hazardous waste tag before any waste is added.[5][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate"

    • The approximate concentration and quantity of the waste

    • The relevant hazard pictograms (GHS07)

    • The name and contact information of the waste generator

    • The date the first waste was added to the container

Step 4: Waste Collection

  • Solid Waste: Collect solid ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate waste, including contaminated weighing paper and spatulas, in the designated solid waste container.

  • Liquid Waste: For solutions containing the compound, use a designated liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[5][10]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with the compound should be disposed of as hazardous waste.[6][8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or involves other hazardous materials, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Control the Spill

  • For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[11]

  • Do not use combustible materials like paper towels to absorb the initial spill.

Step 3: Clean and Decontaminate

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.

  • Collect all cleaning materials as hazardous waste.

Step 4: Documentation

  • Document the spill and the cleanup procedure in the laboratory's safety records.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Start Waste Generation Identify Identify Waste Type (Solid, Liquid, Contaminated Material) Start->Identify Segregate Segregate Waste Stream Identify->Segregate Containerize Select & Label Appropriate Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Request Request Waste Pickup from EHS Store->Request Pickup EHS Collects Waste Request->Pickup

Caption: Decision-making workflow for the proper disposal of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate waste.

Final Disposal Procedures

Once the waste container is full (no more than 90% capacity to allow for expansion), or has been accumulating for a period defined by your institution's policy (often 12 months), a waste pickup must be requested.[12]

  • Do not dispose of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate down the drain or in the regular trash.

  • Do not allow the compound to enter the environment.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form to the EHS office.[8]

Empty Container Disposal

Empty containers that once held ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate must also be handled as hazardous waste unless properly decontaminated.[12]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).[8]

  • The rinsate must be collected as hazardous waste.[12]

  • After triple rinsing, the original label on the container must be completely defaced or removed.[8][10]

  • The decontaminated container can then be disposed of in the appropriate glass or plastic recycling bin.[10]

By adhering to these procedures, researchers can ensure the safe and environmentally sound disposal of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, thereby upholding the principles of responsible scientific practice.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Laboratory Chemical Waste Management Practice - Duke Safety. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate — Chemical Substance Information. (n.d.).
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs - Reactivo. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).
  • us water. (2015, March 25).
  • ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | C11H15NO2 | CID 300702 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SAFETY DATA SHEET. (2025, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute. (n.d.).
  • ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. (2024, April 3).
  • Safety Data Sheet - Angene Chemical. (2025, October 23).

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Handling

Advanced Safety &amp; Operational Monograph: Handling Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

As drug development accelerates, the handling of complex nitrogenous intermediates like ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate requires moving beyond basic compliance into highly engineered, self-validati...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the handling of complex nitrogenous intermediates like ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate requires moving beyond basic compliance into highly engineered, self-validating safety systems. This compound presents dual hazards: systemic toxicity and potent skin sensitization. This guide provides an authoritative framework for researchers to handle this chemical with zero-defect safety protocols, ensuring both scientific integrity and personnel protection.

Chemical Hazard Profiling & Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the compound's hazard profile. According to 1[1], this compound is classified under GHS as Acute Tox. 4 and Skin Sens. 1.

Table 1: Quantitative Data & Hazard Causality

Chemical Identifier / HazardValue / GHS ClassificationOperational Causality & Implication
CAS Number 119647-73-3Ensures precise tracking in inventory and waste manifests[1].
Molecular Weight 207.23 g/mol Fine powders of this mass easily aerosolize; necessitates draft-free weighing.
Acute Toxicity Category 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Mandates strict barrier controls[1].
Skin Sensitization Category 1 (H317)Repeated micro-exposures trigger allergic dermatitis. Requires impermeable, self-validating glove systems[1].

The Self-Validating PPE Matrix

Standard laboratory PPE is insufficient for Skin Sens. 1 compounds. We employ a self-validating PPE strategy —a system where the failure of one protective layer immediately alerts the user before biological exposure occurs.

  • Hand Protection (The Visual Indicator System):

    • Protocol: Wear a brightly colored inner nitrile glove (e.g., green) and a contrasting outer nitrile glove (e.g., blue).

    • Causality: Skin sensitizers cause lifelong allergic contact dermatitis upon repeated exposure. If the outer glove suffers a micro-tear from a sharp spatula, the bright inner glove becomes visible. This visual contrast self-validates the integrity of the barrier, prompting immediate glove replacement before dermal contact occurs.

  • Respiratory & Mucous Membrane Protection:

    • Protocol: Chemical splash goggles (not standard safety glasses) and an N95/FFP3 particulate respirator (if handling outside a certified fume hood).

    • Causality: The compound is an . Standard safety glasses have gaps that allow aerosolized powder to settle on the conjunctiva. Splash goggles create a sealed micro-environment.

  • Body Protection:

    • Protocol: Disposable, static-dissipative Tyvek sleeves over a standard fluid-resistant lab coat.

    • Causality: Powders cling to woven fabrics via static electricity. Tyvek sleeves prevent the compound from migrating from the lab coat to street clothes, eliminating the risk of secondary exposure outside the laboratory.

Operational Workflow & Methodologies

Workflow A 1. Verify Fume Hood Face Velocity >100 fpm B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Static-Free Weighing (CAS: 119647-73-3) B->C D Spill Detected? C->D E Decontamination Protocol (Solvent + Water Wash) D->E Yes F 4. Transfer to Reaction Vessel D->F No E->C Re-weigh G 5. Segregated Hazardous Disposal F->G

Operational workflow for safe handling of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Step-by-Step Handling Methodology:
  • Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Velocities >120 fpm create turbulent eddies that can blow the powder out of the hood into the user's breathing zone; <80 fpm fails to capture aerosols.

  • Static Elimination: Wipe the exterior of the analytical balance and the weigh boat with an anti-static cloth.

    • Causality: Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate powder can hold a static charge, causing it to "jump" when a metal spatula approaches, leading to bench contamination.

  • Mass Transfer: Use a ceramic or static-dissipative polymeric spatula. Transfer the required mass into a pre-tared, sealable vial rather than an open boat. Seal the vial before removing it from the balance enclosure.

  • System Reset (Decontamination): Immediately wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol, followed by a water wipe.

    • Causality: Isopropanol solubilizes organic residues, while the water wipe removes any remaining polar complexes, ensuring the balance is safe for the next user.

Spill Response and Disposal Plan

A spill of a sensitizing agent requires a methodical, non-dispersive response.

Spill Decontamination Protocol:
  • Containment: Do not sweep. Sweeping aerosolizes the Acute Tox. 4 powder into the laboratory atmosphere.

  • Suppression: Gently cover the spill with absorbent paper towels. Lightly mist the towels with a compatible solvent (e.g., ethanol or soapy water) to suppress dust formation.

  • Collection: Use a disposable plastic scoop to transfer the wet mass into a designated hazardous waste bag.

  • Validation: Swab the area with a solvent-dampened wipe. A visual inspection under bright light should reveal no crystalline residue.

Waste Disposal Logistics:
  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a rigid, sealable container labeled explicitly with "Contains Skin Sensitizer: CAS 119647-73-3".

  • Liquid Waste: Reaction filtrates or wash solvents containing this compound must be segregated into non-halogenated organic waste carboys.

    • Causality: Mixing nitrogenous organic compounds with strong oxidizers or halogenated waste streams can lead to unpredictable exothermic cross-reactions in the waste storage facility.

References

  • Source: nextsds.
  • Source: 3asenrise.
  • Source: sigmaaldrich.

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